(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZCVLUQTJRRAA-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structure Elucidation of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a key chiral building block in modern medicinal chemistry, valued for its stereochemically defined piperazine scaffold. This document provides an in-depth technical guide to its structure, synthesis, and comprehensive characterization. Detailed experimental protocols, tabulated spectroscopic data, and workflow visualizations are presented to aid researchers in its synthesis and structural verification. The role of this intermediate as a component in advanced molecular architectures, such as protein degrader building blocks, is also discussed.
Introduction and Chemical Structure
This compound, with CAS Number 194032-41-2, is a mono-Boc-protected derivative of cis-2,5-dimethylpiperazine.[1] The (2R,5S) designation defines the absolute stereochemistry at the two chiral centers, C2 and C5, resulting in a cis configuration where the methyl groups are on the same side of the piperazine ring. This specific stereoisomer is a valuable synthetic intermediate, particularly for constructing complex molecules where precise three-dimensional orientation is critical for biological activity.[1] Its molecular formula is C₁₁H₂₂N₂O₂ with a molecular weight of 214.31 g/mol .[1]
The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the remaining free N-H position, making it a versatile tool in multi-step syntheses.
Caption: Chemical Structure of the title compound.
Synthesis Pathway
A common synthetic route to obtain this compound involves a multi-step process that begins with L-alanine methyl ester hydrochloride.[2] The key steps include N-benzylation, cyclization to form a piperazine-2,5-dione, reduction, Boc-protection, and a final debenzylation to yield the target compound.[2] This pathway ensures the correct stereochemistry is established from the chiral pool starting material.
Caption: General synthetic workflow for the target compound.
Experimental Protocols
The following protocols are representative procedures for the synthesis and characterization of the title compound.
Synthesis: Debenzylation of (2R,5S)-tert-Butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate[2]
-
Reaction Setup: In a round-bottom flask, dissolve (2R,5S)-tert-butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate (e.g., 2.0 g, 6.57 mmol) in methanol (60 mL) under an argon atmosphere.
-
Reagent Addition: Add 10% palladium on carbon (e.g., 670 mg) followed by formic acid (e.g., 1.5 g, 32.9 mmol).
-
Reaction: Stir the suspension vigorously at room temperature for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure. To the resulting residue, add chloroform and a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with chloroform.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound, which can be further purified by silica gel column chromatography if necessary.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sample (5-10 mg) in deuterated chloroform (CDCl₃, ~0.6 mL).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the data to determine chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode to observe the [M+H]⁺ ion.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the spectrum of the neat oil sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum from 4000 to 400 cm⁻¹ and identify characteristic absorption frequencies (ν) in cm⁻¹.
-
Structure Elucidation and Data
The definitive structure of this compound is confirmed by a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides key information about the molecular framework. The signals for the two diastereotopic methyl groups, the bulky tert-butyl group, and the piperazine ring protons are all observable and confirm the cis-relationship of the substituents.
Table 1: ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Reference |
|---|---|---|---|---|---|
| 4.08-4.14 | m | - | 1H | H-2 or H-5 | [2] |
| 3.54 | dd | 2.0, 13.4 | 1H | Ring CH | [2] |
| 3.18-3.23 | m | - | 2H | Ring CH₂ | [2] |
| 3.03-3.15 | m | - | 1H | H-2 or H-5 | [2] |
| 2.48 | dd | 2.9, 13.0 | 1H | Ring CH | [2] |
| 1.46 | s | - | 9H | C(CH₃)₃ | [2] |
| 1.21 | d | 6.8 | 3H | CH₃ | [2] |
| 1.17 | d | 6.6 | 3H | CH₃ | [2] |
(Solvent: CDCl₃)
¹³C NMR, MS, and IR Data
While comprehensive, peer-reviewed spectroscopic data for this specific isomer is not widely available in the public domain, the expected data can be inferred for structural confirmation. The following tables present the expected values based on the known structure and data from similar compounds.
Table 2: Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~155 | C=O (Carbamate) |
| ~80 | C (CH₃)₃ |
| ~50-55 | C-2, C-5 |
| ~45-50 | C-3, C-6 |
| ~28 | C(C H₃)₃ |
| ~18-22 | CH₃ (at C2, C5) |
(Predicted values based on analogous structures)
Table 3: Expected Mass Spectrometry Data
| m/z | Ion |
|---|---|
| 215.17 | [M+H]⁺ |
| 159.13 | [M-C₄H₈+H]⁺ (Loss of isobutylene) |
| 115.12 | [M-Boc+H]⁺ |
(Predicted values for C₁₁H₂₂N₂O₂)
Table 4: Expected IR Spectroscopy Data
| Frequency (ν, cm⁻¹) | Assignment |
|---|---|
| ~3340 | N-H Stretch |
| ~2970 | C-H Stretch (Aliphatic) |
| ~1690 | C=O Stretch (Carbamate) |
| ~1415 | C-N Stretch |
| ~1160 | C-O Stretch |
(Predicted values based on analogous structures)
Application in Drug Development
This molecule is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other related therapeutic modalities. In this context, the piperazine core acts as a rigid and stereochemically defined linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.
Caption: Role as a building block in PROTAC synthesis.
Conclusion
The structural elucidation of this compound relies on a synergistic application of modern spectroscopic methods. This guide provides the necessary synthetic protocols and characterization data to support researchers in utilizing this important chiral intermediate. Its defined stereochemistry and versatile chemical handles make it an indispensable tool in the development of sophisticated and precisely engineered therapeutic agents.
References
An In-depth Technical Guide to (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
CAS Number: 309915-46-6
This technical guide provides a comprehensive overview of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications, with a focus on its role as a versatile linker in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
This compound is a chiral piperazine derivative. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a valuable intermediate in multi-step organic synthesis.
| Property | Value |
| CAS Number | 309915-46-6 |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| Physical Form | Colorless to yellow liquid or semi-solid |
| Purity | Typically >95% |
| Storage Temperature | Room temperature, in a dark, inert atmosphere |
Synthesis and Spectroscopic Data
A common synthetic route to this compound involves the protection of one of the amino groups of (2R,5S)-2,5-dimethylpiperazine. A detailed experimental protocol is outlined below.
Experimental Protocol: Synthesis
Materials:
-
(2R,5S)-1-Benzyl-2,5-dimethylpiperazine
-
Di-tert-butyl carbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Formic acid
-
Chloroform
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Boc Protection of (2R,5S)-1-Benzyl-2,5-dimethylpiperazine:
-
To a solution of (2R,5S)-1-benzyl-2,5-dimethylpiperazine (3.52 g, 17.2 mmol) in tetrahydrofuran (50 mL), add triethylamine (2.12 g, 20.9 mmol) under ice cooling.
-
Add di-tert-butyl carbonate (4.56 g, 20.9 mmol) and stir for 15 minutes.
-
Allow the reaction to stir at room temperature for 5.5 hours.
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexane/ethyl acetate) to yield (2R,5S)-4-benzyl-2,5-dimethylpiperazine-1-carboxylic acid tert-butyl ester as a pale yellow oil.
-
-
Debenzylation:
-
Dissolve the product from the previous step (2.0 g, 6.57 mmol) in methanol (60 mL) under an argon atmosphere.
-
Add 10% palladium on carbon (670 mg) and formic acid (1.5 g, 32.9 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
Filter the reaction mixture through Celite and concentrate under reduced pressure.
-
Add chloroform and saturated aqueous sodium bicarbonate solution to the residue and extract with chloroform.
-
Dry the combined organic layers over sodium sulfate and concentrate under reduced pressure to obtain the title compound as a yellow oily substance.[1]
-
Spectroscopic Data
¹H-NMR (CDCl₃): δ: 1.17 (3H, d, J = 6.6 Hz), 1.21 (3H, d, J = 6.8 Hz), 1.46 (9H, s), 2.48 (1H, dd, J = 2.9, 13.0 Hz), 3.03-3.15 (1H, m), 3.18-3.23 (2H, m), 3.54 (1H, dd, J = 2.0, 13.4 Hz), 4.08-4.14 (1H, m).[1]
Role in Drug Discovery and Signaling Pathways
Piperazine derivatives are a cornerstone in medicinal chemistry, known for their ability to interact with a wide range of biological targets. These compounds often modulate cellular signaling pathways implicated in various diseases. For instance, piperazine-containing molecules have been shown to influence the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis. Modifications to the piperazine ring, including stereochemistry and substitutions, can significantly impact their binding affinity and selectivity for neurotransmitter receptors, thereby modulating neuronal signaling pathways.
While a specific signaling pathway directly modulated by this compound has not been definitively elucidated in publicly available literature, its structural motif is prevalent in compounds targeting various receptors and enzymes. The chiral nature of this compound is particularly important for achieving specific interactions with biological macromolecules.
Figure 1. General mechanism of action for piperazine-containing compounds.
Application in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component that influences the efficacy and pharmacokinetic properties of the PROTAC.
This compound is an ideal building block for PROTAC linkers. The Boc-protected nitrogen can be deprotected to allow for conjugation to either the target protein ligand or the E3 ligase ligand, while the unprotected secondary amine provides a point of attachment for the other component of the PROTAC. The piperazine ring itself can enhance the solubility and rigidity of the linker.
Figure 2. Workflow for the incorporation of the piperazine linker into a PROTAC.
Experimental Protocol: N-Boc Deprotection
A crucial step in utilizing this compound is the removal of the Boc protecting group.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.
Conclusion
This compound is a valuable and versatile building block for drug discovery and development. Its chiral nature and the presence of a selectively protectable nitrogen atom make it particularly useful for the synthesis of complex molecules with specific stereochemical requirements. Its application as a linker in PROTAC technology highlights its importance in the development of next-generation therapeutics. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their scientific endeavors.
References
Physical and chemical properties of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate, a key building block in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals.
Core Compound Properties
This compound is a chiral heterocyclic compound. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens makes it a valuable intermediate for asymmetric synthesis, allowing for selective functionalization of the second nitrogen atom.
Physical and Chemical Data
A summary of the key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | tert-Butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate | [1] |
| Synonyms | (2R,5S)-2,5-dimethylpiperazine-1-carboxylic acid tert-butyl ester, cis-1-Boc-2,5-dimethylpiperazine | [1][2] |
| CAS Number | 194032-41-2, 309915-46-6 | [3] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [3] |
| Molecular Weight | 214.31 g/mol | |
| Appearance | Colorless oil or white to yellow solid | [4] |
| Boiling Point | 280 °C | |
| Density | 0.971 g/cm³ | |
| Solubility | Soluble in common organic solvents such as methanol, chloroform, and ethyl acetate. | [4] |
A hydrochloride salt of the compound is also available with the following properties:
| Property | Value | Reference |
| CAS Number | 1523541-79-8 | |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | |
| Molecular Weight | 250.77 g/mol |
Spectral Data
The structural confirmation of this compound is supported by the following spectral data.
| Spectroscopy | Data | Reference |
| ¹H-NMR (CDCl₃) | δ: 1.17 (d, 3H), 1.21 (d, 3H), 1.46 (s, 9H), 2.48 (dd, 1H), 3.03-3.15 (m, 1H), 3.18-3.23 (m, 2H), 3.54 (dd, 1H), 4.08-4.14 (m, 1H) | [4] |
| ¹³C-NMR (CDCl₃) | δ: 154.7, 79.2, 53.0, 49.8, 46.2, 45.9, 28.5, 20.2, 16.8 | |
| IR (neat) | ν (cm⁻¹): 2969, 2931, 1695 (C=O), 1457, 1365, 1253, 1170 | |
| Mass Spectrometry (ESI) | m/z: 215.17 [M+H]⁺ |
Experimental Protocols
Enantioselective Synthesis
The synthesis of this compound can be achieved through a multi-step process starting from L-alanine methyl ester hydrochloride and benzyl bromide.[4]
Step 1: Synthesis of (S)-2-(Benzylamino)propanoic acid methyl ester L-alanine methyl ester hydrochloride is reacted with benzyl bromide in the presence of a base to yield (S)-2-(benzylamino)propanoic acid methyl ester.
Step 2: Coupling with Boc-D-alanine The product from Step 1 is coupled with N-Boc-D-alanine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the dipeptide precursor.
Step 3: Cyclization to (3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione The dipeptide is subjected to cyclization conditions, typically involving heating, to form the diketopiperazine.
Step 4: Reduction to (2R,5S)-1-benzyl-2,5-dimethylpiperazine The diketopiperazine is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF).[4]
Step 5: Boc Protection The resulting (2R,5S)-1-benzyl-2,5-dimethylpiperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to protect one of the nitrogen atoms.[4]
Step 6: Debenzylation The benzyl group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source like formic acid to yield the final product, this compound.[4]
Purification and Characterization
The crude product is typically purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[4] The purity and identity of the final compound are confirmed by analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Applications in Drug Development
This compound is a valuable chiral building block in the synthesis of pharmacologically active molecules. Its primary application lies in its use as an intermediate for the synthesis of p38 mitogen-activated protein (MAP) kinase inhibitors and δ-opioid receptor ligands.[5]
Role as an Intermediate for p38 MAP Kinase Inhibitors
The piperazine moiety is a common scaffold in many kinase inhibitors. The (2R,5S)-stereochemistry of this building block provides a specific three-dimensional orientation for substituents, which is crucial for achieving high potency and selectivity for the target kinase.
The following diagram illustrates a generalized workflow for the synthesis of a p38 MAP kinase inhibitor utilizing this compound.
References
Spectroscopic data for (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
Introduction
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a bifunctional building block, its defined stereochemistry and the presence of a versatile piperazine core, protected by a tert-butoxycarbonyl (Boc) group, make it a valuable intermediate in the synthesis of complex pharmaceutical agents, including Proteolysis Targeting Chimeras (PROTACs).
This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The document is designed for researchers and scientists, offering not just raw data but also an in-depth interpretation grounded in the principles of spectroscopic analysis and the specific structural features of N-Boc protected piperazines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom. For N-acylated piperazines like the title compound, NMR analysis can be complex due to conformational dynamics. The partial double bond character of the carbamate C-N bond can restrict rotation, potentially leading to the observation of distinct rotamers.[1][2] Furthermore, the piperazine ring itself exists in a dynamic equilibrium of chair conformations.[1][3] The choice of deuterated solvent can influence this equilibrium and the chemical shifts of labile protons.[1][4]
Experimental Protocol: NMR Data Acquisition
A self-validating protocol for NMR analysis ensures reproducibility and accuracy.
-
Sample Preparation : 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[5]
-
Instrumentation : Data are acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion and resolution.[5]
-
¹H NMR Acquisition : A standard single-pulse experiment is utilized with a spectral width of 0-16 ppm and an acquisition time of 2-4 seconds.[5]
-
¹³C NMR Acquisition : A proton-decoupled experiment (e.g., PENDANT or APT) is used to acquire the carbon spectrum, providing information on the multiplicity of each carbon signal.
¹H NMR Data and Interpretation
The ¹H NMR spectrum provides a precise map of the proton environments within the molecule. The data presented below is consistent with the (2R,5S) cis configuration, where the two methyl groups are on the same face of the piperazine ring.
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Provisional Assignment |
|---|---|---|---|---|
| 4.08-4.14 | m | - | 1H | H-2 |
| 3.54 | dd | 2.0, 13.4 | 1H | H-3 (axial) |
| 3.18-3.23 | m | - | 2H | H-6 (ax), H-5 |
| 3.03-3.15 | m | - | 1H | H-6 (eq) |
| 2.48 | dd | 2.9, 13.0 | 1H | H-3 (equatorial) |
| 1.46 | s | - | 9H | C(CH₃)₃ |
| 1.21 | d | 6.8 | 3H | C5-CH₃ |
| 1.17 | d | 6.6 | 3H | C2-CH₃ |
Data sourced from Guidechem.[6]
-
Causality of Assignments :
-
The singlet at 1.46 ppm integrating to 9 protons is the unmistakable signature of the tert-butyl group of the Boc protector.[6]
-
The two doublets at 1.17 and 1.21 ppm correspond to the two methyl groups attached to the chiral centers (C2 and C5) of the piperazine ring.[6] Their distinct chemical shifts arise from the different electronic environments imposed by the asymmetric Boc group.
-
The protons on the piperazine ring appear as complex multiplets and doublets of doublets between 2.48 and 4.14 ppm .[6] This complexity is due to geminal and vicinal couplings, as well as the conformational rigidity of the ring. The downfield shift of the multiplet at ~4.1 ppm is characteristic of the proton adjacent to the nitrogen bearing the electron-withdrawing Boc group (H-2). The remaining signals correspond to the other methine proton (H-5) and the four methylene protons (H-3 and H-6).
-
¹³C NMR Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their functionalization.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Provisional Assignment |
|---|---|
| ~154-155 | C=O (Carbamate) |
| ~79-80 | C(CH₃)₃ |
| ~50-55 | C-2, C-5 |
| ~45-50 | C-3, C-6 |
| ~28.5 | C(CH₃)₃ |
| ~15-20 | C2-CH₃, C5-CH₃ |
Note: Predicted chemical shifts are based on analogous structures reported in the literature.[7]
-
Expert Insights :
-
The carbonyl carbon of the Boc group is expected in the ~154-155 ppm region, a characteristic shift for carbamates.[7]
-
The quaternary carbon of the tert-butyl group typically appears around 79-80 ppm .[7]
-
The carbons of the piperazine ring (C2, C3, C5, C6) are expected in the aliphatic region between 45-55 ppm .
-
The three equivalent methyl carbons of the tert-butyl group will produce a strong signal around 28.5 ppm , while the two methyl carbons on the piperazine ring will appear further upfield.[7]
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.
Experimental Protocol: FTIR-ATR
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used.[5] ATR is a common technique for solids and oils as it requires minimal sample preparation.
-
Sample Preparation : A small amount of the neat oil is applied directly to the ATR crystal.
-
Data Acquisition : The spectrum is recorded over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. A background scan is performed prior to the sample scan to subtract atmospheric and instrumental interferences.[5]
IR Data and Interpretation
The IR spectrum is dominated by vibrations from the alkane C-H bonds and the highly polar carbamate group.
Table 3: Key IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| 2975–2850 | C-H Stretch | Alkane (CH, CH₂, CH₃) |
| ~1690 | C=O Stretch (strong) | Carbamate |
| 1480–1450 | C-H Bend | Alkane |
| 1365 | C-H Bend | tert-butyl group (characteristic) |
| 1250–1160 | C-N Stretch / C-O Stretch | Carbamate |
-
Authoritative Grounding :
-
C-H Stretching (2975–2850 cm⁻¹) : These signals confirm the presence of the aliphatic backbone, including the methyl and methylene groups of the piperazine ring and the Boc group.[7]
-
C=O Stretching (~1690 cm⁻¹) : The most diagnostic peak in the spectrum is the intense, sharp absorption corresponding to the carbonyl stretch of the carbamate. Its position is characteristic of N-Boc protected amines.[7][8] The presence of this strong band provides unequivocal evidence of the Boc protecting group.
-
C-N and C-O Stretching (1250–1160 cm⁻¹) : The fingerprint region contains complex vibrations, including the C-N and C-O stretches associated with the carbamate functionality.[9][10]
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically keeps the molecule intact.[11]
Experimental Protocol: ESI-MS
-
Sample Preparation : A dilute solution (e.g., 1 mg/mL) of the compound is prepared in methanol or acetonitrile. A small amount of formic acid is often added to promote protonation.[5]
-
Instrumentation : A mass spectrometer equipped with an ESI source is used. Analysis is performed in positive ion mode.[11]
-
Data Acquisition : The instrument scans a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-400).[5]
MS Data and Interpretation
The analysis confirms the molecular weight and shows characteristic fragmentation patterns for the Boc group.
-
Molecular Formula : C₁₁H₂₂N₂O₂
-
Molecular Weight : 214.31 g/mol
-
Exact Mass : 214.1681
Table 4: Expected Ions in the ESI-MS Spectrum
| m/z (calculated) | Ion Identity | Description |
|---|---|---|
| 215.1759 | [M+H]⁺ | Protonated molecular ion |
| 237.1578 | [M+Na]⁺ | Sodium adduct of the molecular ion |
| 159.1335 | [M-C₄H₈+H]⁺ | Loss of isobutylene (56 Da) from the Boc group |
| 115.1230 | [M-Boc+H]⁺ | Loss of the entire Boc group (100 Da) |
-
Mechanistic Insight :
-
The primary observed ion in positive mode ESI-MS will be the protonated molecule [M+H]⁺ at m/z 215.1759 .
-
A characteristic fragmentation pathway for N-Boc protected compounds involves the loss of the tert-butyl group as isobutylene (56 Da), leading to a fragment ion at m/z 159.1335 .[12][13] Another common fragmentation is the complete loss of the Boc group (100 Da), resulting in the protonated 2,5-dimethylpiperazine fragment at m/z 115.1230 .[13][14] This fragmentation pattern is a powerful diagnostic tool for confirming the presence and location of the Boc protecting group.
-
Comprehensive Analytical Workflow
The reliable characterization of a key synthetic intermediate like this compound relies on a logical and integrated workflow that combines multiple spectroscopic techniques. Each method provides complementary information, leading to an unambiguous structural confirmation.
References
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Carbamic acid: molecular structure and IR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Chirality of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a crucial chiral building block in modern medicinal chemistry. Its rigid, stereochemically defined structure makes it an invaluable scaffold for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, stereochemical integrity, and potential applications of this compound, with a particular focus on its role in the development of targeted therapeutics. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to aid researchers in its effective utilization.
Introduction
The piperazine ring is a prevalent motif in numerous approved pharmaceuticals due to its favorable physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability. The introduction of chiral centers, as seen in (2R,5S)-2,5-dimethylpiperazine derivatives, allows for precise three-dimensional arrangements of pharmacophoric groups, leading to enhanced target specificity and reduced off-target effects. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for synthetic manipulations. This guide focuses on the (2R,5S) stereoisomer of tert-butyl 2,5-dimethylpiperazine-1-carboxylate, a key intermediate in the synthesis of various therapeutic agents, including opioid receptor modulators and kinase inhibitors.
Synthesis and Stereochemistry
The synthesis of enantiomerically pure this compound is a multi-step process that requires careful control of stereochemistry. A common synthetic route commences from readily available chiral starting materials, such as L-alanine methyl ester hydrochloride.[1]
A representative synthetic scheme is outlined below:
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| CAS Number | 194032-41-2[2] |
| Appearance | Colorless to yellow liquid or semi-solid |
| Purity | ≥97%[2] |
| Storage | Room temperature, inert atmosphere[2] |
Spectroscopic Data
The structural integrity and stereochemistry of this compound are confirmed through various spectroscopic techniques.
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃) | δ: 1.17 (d, 3H), 1.21 (d, 3H), 1.46 (s, 9H), 2.48 (dd, 1H), 3.03-3.15 (m, 1H), 3.18-3.23 (m, 2H), 3.54 (dd, 1H), 4.08-4.14 (m, 1H).[1] |
| ¹³C NMR (CDCl₃) | Data not explicitly found in the search results, but would be expected to show signals for the methyl, tert-butyl, and piperazine ring carbons. |
| Optical Rotation | Specific optical rotation values were not found in the provided search results. This is a critical parameter for confirming enantiopurity and should be determined experimentally. |
Experimental Protocols
Detailed experimental procedures are essential for the successful synthesis and purification of the target compound.
Synthesis of (2R,5S)-1-Benzyl-2,5-dimethylpiperazine
This intermediate is a key precursor to the final product.
-
Preparation of (3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione: This step typically involves the cyclization of the corresponding dipeptide precursor.
-
Reduction to (2R,5S)-1-Benzyl-2,5-dimethylpiperazine:
-
To a solution of (3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) at 0 °C.[1]
-
After the initial addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.[1]
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and again with water.
-
Filter the resulting slurry and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield (2R,5S)-1-benzyl-2,5-dimethylpiperazine.[1]
-
Boc Protection of (2R,5S)-1-Benzyl-2,5-dimethylpiperazine
-
Dissolve (2R,5S)-1-benzyl-2,5-dimethylpiperazine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).[1]
-
Add triethylamine (Et₃N) (1.2 eq) to the solution.[1]
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in THF at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.[1]
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the residue by silica gel chromatography to obtain (2R,5S)-tert-butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate with a reported yield of approximately 60%.[1]
Debenzylation to Afford the Final Product
-
Dissolve (2R,5S)-tert-butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate (1.0 eq) in methanol (MeOH).[1]
-
Add 10% palladium on carbon (Pd/C) (catalytic amount).[1]
-
Stir the mixture under a hydrogen atmosphere (typically 1 atm) at room temperature for 2-4 hours.[1]
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final product, this compound.[1]
Chiral HPLC Analysis for Enantiomeric Excess Determination
Confirmation of the enantiomeric purity is critical. A general approach using chiral High-Performance Liquid Chromatography (HPLC) is described below.
-
Column: A chiral stationary phase is required, such as a polysaccharide-based column (e.g., Chiralpak® or Chiralcel®).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for baseline separation of the enantiomers.
-
Detection: UV detection at a suitable wavelength (e.g., 210-230 nm) is commonly employed.
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase.
Note: Specific retention times for the (2R,5S) and (2S,5R) enantiomers were not available in the searched literature and would need to be determined experimentally.
Applications in Drug Development
The (2R,5S)-2,5-dimethylpiperazine scaffold is a key component in several classes of therapeutic agents due to its ability to present substituents in a well-defined spatial orientation.
Opioid Receptor Ligands
This chiral piperazine is a crucial intermediate in the synthesis of potent and selective delta-opioid receptor agonists. The specific stereochemistry is often essential for high-affinity binding to the receptor and for eliciting the desired pharmacological response.
Kinase Inhibitors
While specific examples of marketed drugs containing the (2R,5S)-2,5-dimethylpiperazine-1-carboxylate moiety as a direct component of a Src/Abl kinase inhibitor were not identified, the broader piperazine class is prevalent in this area. For instance, the successful drugs Imatinib and Bosutinib, which are potent Src/Abl kinase inhibitors, feature a piperazine ring.[3][4][5][6][7][8][9][10][11] The rigid and chiral nature of the (2R,5S)-2,5-dimethylpiperazine scaffold makes it an attractive candidate for the design of next-generation kinase inhibitors with improved selectivity and potency.
The Src and Abl tyrosine kinases are key regulators of cell proliferation, differentiation, and survival. Their aberrant activation is a hallmark of several cancers, including chronic myeloid leukemia (CML). Inhibition of these kinases can block downstream signaling pathways, leading to apoptosis of cancer cells.
Conclusion
This compound is a synthetically versatile and pharmaceutically relevant chiral building block. Its well-defined stereochemistry is critical for achieving selective interactions with biological targets, thereby enhancing therapeutic efficacy and minimizing adverse effects. The synthetic protocols outlined in this guide, coupled with the analytical methods for confirming stereochemical purity, provide a solid foundation for researchers working on the development of novel therapeutics. Further exploration of this scaffold in the design of kinase inhibitors and other targeted therapies holds significant promise for future drug discovery efforts.
References
- 1. Page loading... [guidechem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acs.org [acs.org]
- 10. Bosutinib - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Chiral Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents targeting various diseases, including cancer, central nervous system disorders, and infectious diseases. The introduction of chirality into the piperazine ring significantly expands the accessible chemical space and can lead to improved potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the core strategies for the synthesis of chiral piperazine derivatives, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and relevant biological pathways.
Core Synthetic Strategies
The synthesis of chiral piperazines can be broadly categorized into three main approaches: asymmetric synthesis, chiral pool synthesis, and the resolution of racemic mixtures.
1. Asymmetric Synthesis: This approach involves the creation of the chiral center during the synthesis, often employing chiral catalysts or auxiliaries.
-
Catalytic Asymmetric Hydrogenation: A powerful method for the enantioselective reduction of prochiral precursors.
-
Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols: This method provides access to chiral piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines.[1][2][3]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines: Activation of the pyrazine ring, for instance by alkyl halides, allows for highly enantioselective hydrogenation using iridium catalysts.[4][5][6]
-
-
Catalytic Asymmetric Allylic Alkylation: This strategy enables the synthesis of α-secondary and α-tertiary piperazin-2-ones, which are valuable precursors to highly substituted chiral piperazines.[7][8][9][10]
-
Asymmetric Lithiation-Substitution: The use of a chiral ligand, such as (-)-sparteine, in conjunction with an organolithium base allows for the enantioselective deprotonation and subsequent functionalization of N-Boc protected piperazines.[11][12][13][14]
2. Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to construct the chiral piperazine core.[15][16][17][18] This method offers a straightforward way to obtain enantiomerically pure piperazines with defined stereochemistry.
3. Resolution of Racemic Mixtures: In this classical approach, a racemic mixture of piperazine derivatives is separated into its constituent enantiomers. This is typically achieved by reacting the racemate with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization due to their different physical properties.[19][20][21]
Data Presentation
The following tables summarize quantitative data for the key synthetic methodologies described above.
Table 1: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
| Entry | Substrate | Catalyst System | Yield (%) | ee (%) | dr | Reference |
| 1 | 5,6-diphenylpyrazin-2-ol | Pd(OCOCF₃)₂/(R)-TolBINAP | 93 | 90 | >20:1 | [2] |
| 2 | 5,6-diethylpyrazin-2-ol | Pd(OCOCF₃)₂/(R)-TolBINAP | 85 | 88 | >20:1 | [2] |
| 3 | 5,6-di(p-tolyl)pyrazin-2-ol | Pd(OCOCF₃)₂/(R)-TolBINAP | 95 | 89 | >20:1 | [2] |
Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines
| Entry | Substrate | Catalyst System | Activator | Yield (%) | ee (%) | Reference |
| 1 | 2-phenylpyrazine | [Ir(COD)Cl]₂/(S)-Segphos | 1-bromo-2-(methoxymethyl)benzene | 95 | 91 | [4] |
| 2 | 2-methylpyrazine | [Ir(COD)Cl]₂/(S)-Segphos | 1-bromo-2-(methoxymethyl)benzene | 92 | 85 | [4] |
| 3 | 2,5-dimethylpyrazine | [Ir(COD)Cl]₂/(S,S)-f-Binaphane | Benzyl bromide | 93 | 96 | [4] |
Table 3: Asymmetric Decarboxylative Allylic Alkylation of Piperazin-2-ones
| Entry | Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | N-Boc-N'-benzyl-3-allyl-3-carboxy-piperazin-2-one | Pd₂(pmdba)₃/(R)-t-Bu-PHOX | 90 | 95 | [7] |
| 2 | N-Boc-N'-methyl-3-allyl-3-carboxy-piperazin-2-one | Pd₂(pmdba)₃/(R)-t-Bu-PHOX | 85 | 92 | [7] |
| 3 | N-Boc-N'-phenyl-3-allyl-3-carboxy-piperazin-2-one | Pd₂(pmdba)₃/(R)-t-Bu-PHOX | 88 | 94 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols [2]
A mixture of the pyrazin-2-ol (0.2 mmol), Pd(OCOCF₃)₂ (3.3 mol%), and (R)-TolBINAP (3.3 mol%) in a mixed solvent of dichloromethane and benzene (1:1, 3 mL) is placed in an autoclave. p-Toluenesulfonic acid monohydrate (100 mol%) is added, and the autoclave is charged with hydrogen gas to 1000 psi. The reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature and releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired chiral piperazin-2-one.
Protocol 2: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines [4]
In a glovebox, a mixture of [Ir(COD)Cl]₂ (1.0 mol%) and the chiral ligand (2.2 mol%) in the specified solvent (3.0 mL) is stirred for 10 minutes. The pyrazine substrate (0.20 mmol) and the alkyl halide activator are then added. The vial is placed in an autoclave, which is then charged with hydrogen gas to the specified pressure. The reaction is stirred at the indicated temperature for the specified time. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Protocol 3: General Procedure for Asymmetric Lithiation-Trapping of N-Boc Piperazine [11][12]
To a solution of N-Boc-N'-substituted piperazine (1.0 mmol) and (-)-sparteine (1.2 mmol) in a suitable solvent (e.g., THF) at -78 °C is added s-BuLi (1.1 mmol) dropwise. The resulting solution is stirred at -78 °C for the optimized lithiation time. The electrophile (1.5 mmol) is then added, and the reaction mixture is stirred for an additional period. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography.
Protocol 4: General Procedure for Chiral Pool Synthesis from α-Amino Acids [15]
An optically pure α-amino acid is converted to the corresponding 1,2-diamine over several steps, typically involving reduction of the carboxylic acid and protection of the amino groups. The resulting chiral 1,2-diamine is then reacted with a suitable dielectrophile, such as a dihaloalkane or a protected glyoxal, to form the piperazine ring. Deprotection of the nitrogen atoms yields the desired chiral piperazine.
Protocol 5: General Procedure for Classical Resolution of Racemic Piperazines [19]
A solution of the racemic piperazine derivative (1.0 equiv) in a suitable solvent is treated with a solution of the chiral resolving agent (e.g., di-p-anisoyl-d-tartaric acid, 0.35-0.5 equiv) in the same solvent. The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature. The precipitated diastereomeric salt is collected by filtration, washed with a small amount of cold solvent, and dried. The enantiomerically enriched piperazine is then liberated from the salt by treatment with a base. The enantiomeric excess can be further enhanced by recrystallization.
Visualization of Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
The Boc Protecting Group: A Technical Guide to its Role in Modern Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its unique combination of stability and selective lability. Its introduction revolutionized peptide synthesis and it remains an indispensable tool in the construction of complex molecules, including pharmaceuticals and natural products. This in-depth technical guide explores the core principles of the Boc group, its diverse applications, and provides detailed experimental protocols for its use.
Core Principles of the Boc Protecting Group
The Boc group is a carbamate-based protecting group primarily used for amines. Its widespread adoption stems from its stability across a broad spectrum of reaction conditions, including basic, nucleophilic, and reductive environments, while being readily cleaved under mild acidic conditions. This orthogonality is fundamental to its strategic application in multi-step synthesis.[1][2]
The reagent of choice for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[3] The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution, forming a stable carbamate.[4]
Deprotection is typically achieved with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4][5]
Quantitative Data on Boc Protection and Deprotection
The efficiency of Boc protection and deprotection is influenced by the substrate, solvent, base (for protection), and acid (for deprotection). The following tables summarize typical reaction conditions and yields for various substrates.
Table 1: Boc Protection of Various Amines with (Boc)₂O
| Amine Substrate | Solvent | Base | Time (h) | Yield (%) | Reference |
| Aniline | THF/H₂O | NaHCO₃ | 10 | 95 | [6] |
| Benzylamine | Dichloromethane | Triethylamine | 2 | 98 | [6] |
| Various aromatic and aliphatic amines | Water-acetone | None | 0.13-0.2 | 90-98 | [7][8] |
| Various amines | Amberlyst-15 (catalyst) | None | < 0.05 | 95-99 | [9] |
Table 2: Comparison of Boc Deprotection Methods
| Reagent/Conditions | Reaction Time | Temperature | Typical Yield | Advantages | Disadvantages | Reference |
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 0.5 - 2 h | Room Temp | >95% | Fast, efficient, volatile byproducts | Harsh for some acid-sensitive substrates | [5][10] |
| 4M HCl in Dioxane | 1 - 4 h | Room Temp | >90% | Milder than neat TFA, product precipitates as HCl salt | Dioxane is a hazardous solvent | [11] |
| Oxalyl chloride in Methanol | 1 - 4 h | Room Temp | up to 90% | Mild conditions | Reagent is moisture-sensitive | [2] |
| Water at reflux | < 0.2 h | 90-100 °C | 90-97% | "Green" conditions, no additional reagents | Not suitable for water-insoluble substrates | [12] |
| Ionic Liquid with 2 equiv. TFA | < 0.17 h | 110 °C | >95% | Rapid, potential for catalyst recycling | Requires specialized ionic liquid | [13] |
Experimental Protocols
Precise and reproducible experimental procedures are critical for the successful application of the Boc protecting group.
Protocol for Boc Protection of a Primary Amine
This protocol describes a general procedure for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate.[3][6]
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran, or a 2:1 v/v mixture of H₂O/THF)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (3.0 equiv for aqueous/THF mixture)
Procedure:
-
Dissolve the primary amine and base (if applicable) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
If using an aqueous/THF mixture, stir at room temperature for 5 minutes until all solids are dissolved, then cool the reaction mixture to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution. The addition can be done in one portion.
-
Stir the reaction mixture at the appropriate temperature (e.g., 0°C to room temperature) for the specified time (typically ranging from 1 to 12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.
-
If necessary, purify the product by column chromatography.
Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines a standard procedure for the removal of the Boc group using TFA in dichloromethane.[5]
Materials:
-
N-Boc protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane.
-
Add the TFA solution to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is typically complete within 30 minutes to a few hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by the dropwise addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine.
Visualizing Workflows and Mechanisms
The strategic use of the Boc group is best understood through the visualization of reaction mechanisms and synthetic workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.rsc.org [pubs.rsc.org]
The Cornerstone of Asymmetric Synthesis: A Technical Guide to Piperazine-Based Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold, a ubiquitous motif in pharmaceuticals, offers a robust and versatile platform for the development of chiral auxiliaries. These powerful tools in asymmetric synthesis guide the formation of specific stereoisomers, a critical aspect in the creation of safe and efficacious drugs. This technical guide provides an in-depth exploration of the key characteristics of piperazine-based chiral auxiliaries, focusing on their classification, synthesis, mechanisms of stereocontrol, and applications in modern organic synthesis.
Classification and Synthesis of Piperazine-Based Chiral Auxiliaries
Piperazine-based chiral auxiliaries can be broadly categorized based on their structural features and the origin of their chirality. The primary classes include those derived from amino acids and those possessing C2-symmetry.
1.1. Amino Acid-Derived Chiral Auxiliaries:
A significant class of piperazine-based chiral auxiliaries originates from readily available and optically pure amino acids, such as L-proline and phenylglycinol. The inherent chirality of the amino acid is transferred to the piperazine ring system during synthesis. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using R-(–)-phenylglycinol as the chiral auxiliary.[1] The synthesis typically involves the formation of a piperazin-2-one intermediate, which is subsequently reduced to the desired chiral piperazine.
1.2. C2-Symmetric Chiral Piperazines:
C2-symmetric chiral piperazines represent another important class of auxiliaries. Their symmetrical nature reduces the number of possible transition states in a chemical reaction, often leading to higher levels of stereoselectivity. A notable example is a novel alicyclic C2-symmetric piperazine synthesized from L-proline.[2] These auxiliaries have proven to be highly effective in various asymmetric transformations, including the acylation of meso-1,2-diols.[2]
Mechanism of Stereochemical Control
The stereochemical outcome of reactions employing piperazine-based chiral auxiliaries is primarily governed by steric hindrance. The chiral substituents on the piperazine ring create a defined three-dimensional environment that favors the approach of reagents from a specific face of the substrate.
The conformational rigidity of the piperazine ring, which typically adopts a chair conformation, plays a crucial role in maintaining this steric bias.[3][4] For instance, in 2-substituted piperazines, the substituent often prefers an axial position to minimize steric interactions, thereby effectively blocking one face of the molecule.[4] This predictable conformational preference is fundamental to the reliable stereochemical control exerted by these auxiliaries.
Applications in Asymmetric Synthesis
Piperazine-based chiral auxiliaries have been successfully employed in a range of asymmetric reactions, consistently affording high levels of stereoselectivity.
3.1. Asymmetric Acylation:
C2-symmetric chiral piperazines, in the presence of a copper(II) catalyst, have demonstrated exceptional performance in the asymmetric benzoylation of meso-1,2-diols.[2] This method provides optically active monobenzoates with high enantioselectivity.
3.2. Michael Addition Reactions:
2,5-Disubstituted chiral piperazines, such as (2S,5S)-2,5-dibenzylpiperazine, have emerged as efficient organocatalysts for the asymmetric Michael addition of aldehydes to nitroalkenes. These reactions proceed with high yields and enantioselectivities, showcasing the utility of these auxiliaries in carbon-carbon bond-forming reactions.
Quantitative Data Summary:
The following tables summarize the performance of representative piperazine-based chiral auxiliaries in key asymmetric reactions.
Table 1: Asymmetric Benzoylation of meso-1,2-Diols using a C2-Symmetric Piperazine Auxiliary
| Entry | Diol Substrate | Yield (%) | e.e. (%) |
| 1 | cis-1,2-Cyclohexanediol | 95 | 98 |
| 2 | cis-1,2-Cyclopentanediol | 92 | 97 |
| 3 | meso-2,3-Butanediol | 88 | 95 |
Data derived from studies on C2-symmetric piperazines derived from L-proline.[2]
Table 2: Asymmetric Michael Addition of Aldehydes to Nitroalkenes using (2S,5S)-2,5-Dibenzylpiperazine
| Entry | Aldehyde | Nitroalkene | Yield (%) | d.r. | e.e. (%) |
| 1 | Propanal | trans-β-Nitrostyrene | 85 | >95:5 | 96 |
| 2 | Butanal | trans-β-Nitrostyrene | 82 | >95:5 | 95 |
| 3 | Pentanal | trans-β-Nitrostyrene | 80 | >95:5 | 94 |
Data represents typical results obtained in organocatalytic Michael additions.
Experimental Protocols
4.1. General Procedure for Asymmetric Michael Addition:
To a solution of the nitroalkene (1.0 mmol) in an appropriate solvent (e.g., toluene, 2 mL) at room temperature is added the aldehyde (2.0 mmol). The chiral piperazine organocatalyst (0.1 mmol, 10 mol%) is then added, and the reaction mixture is stirred at room temperature for the time required for complete conversion (monitored by TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
4.2. Cleavage of the Chiral Auxiliary:
The removal of the piperazine-based chiral auxiliary is a critical step to liberate the desired chiral product. The specific cleavage conditions depend on the nature of the linkage between the auxiliary and the substrate. For auxiliaries attached via an amide bond, reductive cleavage is a common strategy.
General Protocol for Reductive Cleavage:
The substrate-auxiliary conjugate is dissolved in a suitable solvent (e.g., THF). A reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is carefully quenched, and the product is extracted and purified.
Conclusion
Piperazine-based chiral auxiliaries have established themselves as indispensable tools in the field of asymmetric synthesis. Their straightforward preparation, predictable stereochemical control, and successful application in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions make them highly valuable for the synthesis of enantiomerically pure compounds. The continued development of novel piperazine-based auxiliaries and their application in catalytic processes will undoubtedly further expand the capabilities of synthetic chemists in the pharmaceutical and fine chemical industries.
References
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
The Piperazine Pharmacophore: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in modern medicinal chemistry. Its unique structural and physicochemical properties have made it a cornerstone in the design of a vast array of therapeutic agents targeting a wide spectrum of diseases. This in-depth technical guide provides a comprehensive review of substituted piperazine pharmacophores, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic applications in oncology, infectious diseases, and central nervous system (CNS) disorders.
The Versatility of the Piperazine Scaffold
The prevalence of the piperazine moiety in clinically approved drugs stems from its favorable pharmacokinetic properties. The two nitrogen atoms can be independently substituted, allowing for fine-tuning of steric bulk, lipophilicity, and hydrogen bonding capacity, which in turn influences solubility, bioavailability, and target engagement.[1][2] This disubstituted nature provides a versatile platform for creating diverse chemical libraries with a wide range of pharmacological activities.
Synthesis of Substituted Piperazine Derivatives
The synthesis of substituted piperazines is a well-established area of organic chemistry, with several robust methods available for the introduction of various substituents at the N1 and N4 positions.
N-Alkylation of Piperazine
Direct N-alkylation is a common method for introducing alkyl groups onto the piperazine ring. This typically involves the reaction of piperazine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. To achieve mono-alkylation, an excess of piperazine can be used, or one of the nitrogen atoms can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.
Synthesis of 1-Arylpiperazines
The synthesis of 1-arylpiperazines is often achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These methods allow for the introduction of a wide variety of substituted aryl groups.
Reductive Amination
Reductive amination is a versatile one-pot reaction for the synthesis of N-substituted piperazines. It involves the reaction of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Therapeutic Applications and Structure-Activity Relationships
Substituted piperazine derivatives have demonstrated significant therapeutic potential in several key areas of drug discovery.
Anticancer Agents
A vast number of piperazine-containing compounds have been investigated for their anticancer properties.[3][4][5] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[6]
Table 1: Anticancer Activity of Selected Substituted Piperazine Derivatives
| Compound Class | Cancer Cell Line | IC50/GI50 (µM) | Reference(s) |
| Piperazine-quinoline derivatives | MDA-MB-231 (Breast) | 98.34 | [7] |
| Vindoline-piperazine conjugates | MDA-MB-468 (Breast) | 1.00 | [8] |
| Vindoline-piperazine conjugates | HOP-92 (Non-small cell lung) | 1.35 | [8] |
| Arylpiperazine derivatives | LNCaP (Prostate) | < 5 | [9] |
| Arylpiperazine derivatives | DU145 (Prostate) | 8.25 | [9] |
Several critical signaling pathways are implicated in the mechanism of action of anticancer piperazine derivatives.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Piperazine derivatives can inhibit this pathway at various points, leading to apoptosis of cancer cells.[1][10][11][12][13]
-
BCR-ABL Signaling Pathway: The BCR-ABL fusion protein is a hallmark of chronic myeloid leukemia (CML). Piperazine-containing drugs, such as imatinib, are potent inhibitors of the BCR-ABL tyrosine kinase.[7][8][14][15][16]
-
Src Family Kinases: These non-receptor tyrosine kinases are involved in various cellular processes, and their dysregulation is implicated in cancer. Some piperazine derivatives have shown inhibitory activity against Src family kinases.[17][18][19][20][21]
Antimicrobial Agents
The emergence of antimicrobial resistance has necessitated the development of new therapeutic agents. Piperazine derivatives have shown promise as antibacterial and antifungal agents, often targeting essential bacterial processes.[22][23]
Table 2: Antimicrobial Activity of Selected Substituted Piperazine Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference(s) |
| Piperazine-based phthalimide derivatives | MRSA | 45 | [24] |
| N-aryl piperazine derivatives | Staphylococcus aureus | - | [23] |
| N-aryl piperazine derivatives | Escherichia coli | - | [23] |
Piperazine derivatives can interfere with several vital bacterial processes.
-
Bacterial Cell Wall Synthesis: The bacterial cell wall, composed of peptidoglycan, is a crucial structure for bacterial survival and a key target for antibiotics. Piperazine-containing compounds can inhibit the enzymes involved in peptidoglycan synthesis.[25][26][27][28][29]
-
Bacterial Protein Synthesis: The bacterial ribosome is a validated target for many antibiotics. Piperazine derivatives can inhibit bacterial protein synthesis at various stages.[23][30][31][32][33]
-
Bacterial DNA Replication: Inhibition of DNA replication is another effective strategy for antibacterial therapy. Some piperazine derivatives have been shown to interfere with this process.[24][34][35][36][37]
Central Nervous System (CNS) Agents
The piperazine scaffold is a key component of many drugs that act on the CNS, including antipsychotics, antidepressants, and anxiolytcs.[4][16][38][39] These compounds often target monoamine neurotransmitter systems, such as those for serotonin, dopamine, and norepinephrine.[39]
Table 3: CNS Receptor Binding Affinities of Selected Substituted Piperazine Derivatives
| Compound Class | Receptor | Binding Affinity (Ki, nM) | Reference(s) |
| 4-Substituted 1-(3-chlorophenyl)piperazines | 5-HT1A | 2.67 | [32] |
| Piperazine Designer Drugs (e.g., BZP, TFMPP) | 5-HT1A, 5-HT2A, D1, D2 | Variable | [9] |
| Arylpiperazines | 5-HT1A | 1.2 - 21.3 | [5] |
Many CNS-active piperazine derivatives exert their effects by modulating the activity of G-protein coupled receptors (GPCRs) that bind monoamine neurotransmitters.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of substituted piperazine derivatives.
General Procedure for N-Alkylation of Piperazine
Materials:
-
Piperazine (or mono-protected piperazine)
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Base (e.g., K2CO3, Et3N)
-
Solvent (e.g., acetonitrile, DMF)
Procedure:
-
To a solution of piperazine (1 equivalent) and the base (2-3 equivalents) in the chosen solvent, add the alkyl halide (1-1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated piperazine.
MTT Assay for Anticancer Activity
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Substituted piperazine derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[22][40][41][42]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Broth Microdilution Assay for Antimicrobial Activity
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Substituted piperazine derivatives (test compounds)
Procedure:
-
Prepare a standardized inoculum of the bacterial strain.
-
Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plate overnight at 37°C.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible bacterial growth.
Conclusion
The substituted piperazine pharmacophore continues to be a remarkably fruitful scaffold in the quest for novel therapeutic agents. Its synthetic tractability and favorable pharmacological properties have led to its incorporation into a multitude of clinically successful drugs. The ongoing exploration of novel substitution patterns and their impact on biological activity across diverse therapeutic areas ensures that the piperazine ring will remain a central focus of medicinal chemistry research for the foreseeable future. This guide has provided a comprehensive overview of the synthesis, structure-activity relationships, and mechanisms of action of substituted piperazine derivatives, offering a valuable resource for researchers dedicated to the discovery and development of new medicines.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 4. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cusabio.com [cusabio.com]
- 13. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction | Encyclopedia MDPI [encyclopedia.pub]
- 17. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Src family kinases, key regulators of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Src Family Kinases - Creative Biogene [creative-biogene.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. bio.libretexts.org [bio.libretexts.org]
- 24. A structural view of bacterial DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 25. hereditybio.in [hereditybio.in]
- 26. gosset.ai [gosset.ai]
- 27. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. academic.oup.com [academic.oup.com]
- 30. byjus.com [byjus.com]
- 31. Bacterial Protein Synthesis | Process & Inhibitors - Lesson | Study.com [study.com]
- 32. Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 33. 14.3 The Mechanism of Protein Synthesis – College Biology I [slcc.pressbooks.pub]
- 34. DNA Replication | Microbiology [courses.lumenlearning.com]
- 35. biologydiscussion.com [biologydiscussion.com]
- 36. bio.libretexts.org [bio.libretexts.org]
- 37. youtube.com [youtube.com]
- 38. nbinno.com [nbinno.com]
- 39. researchgate.net [researchgate.net]
- 40. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 41. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 42. MTT assay overview | Abcam [abcam.com]
Methodological & Application
Synthesis of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate from L-alanine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of (2R,5S)-tert-butyl 2,5-dimethylpiperazine-1-carboxylate, a valuable chiral building block in medicinal chemistry, starting from the readily available amino acid, L-alanine. The protocol outlines a robust multi-step synthesis, providing detailed experimental procedures and a summary of quantitative data for each step.
Synthetic Pathway Overview
The synthesis commences with the protection and activation of L-alanine, followed by a key diastereoselective cyclization to form the piperazine core. Subsequent functional group manipulations yield the final target compound. The overall transformation is depicted in the workflow below.
Experimental Workflow
Caption: Synthetic workflow for this compound from L-alanine.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and yields for each step of the synthesis.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzylation | Benzyl bromide, K₂CO₃ | Acetonitrile | 80 | 16 | ~95 |
| 2 | Peptide Coupling | Boc-D-alanine, EDCI, DMAP | Dichloromethane | 0 to RT | 12 | ~90 |
| 3 | Saponification & Cyclization | LiOH; Acetic Anhydride | THF/H₂O; Toluene | RT; 110 | 4; 12 | ~85 (2 steps) |
| 4 | Reduction | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran | 80 | 6 | ~80 |
| 5 | Boc Protection | Di-tert-butyl carbonate ((Boc)₂O), Et₃N | Tetrahydrofuran | RT | 6 | ~98 |
| 6 | Debenzylation | 10% Palladium on carbon, Formic acid | Methanol | RT | 2 | ~99 |
Detailed Experimental Protocols
Step 1: Synthesis of (S)-Methyl 2-(benzylamino)propanoate
-
To a solution of L-alanine methyl ester hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80°C and stir for 16 hours.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (S)-methyl 2-(benzylamino)propanoate.
Step 2: Synthesis of (S)-Methyl 2-((R)-2-((tert-butoxycarbonyl)amino)-N-benzylpropanamido)propanoate
-
To a solution of (S)-methyl 2-(benzylamino)propanoate (1.0 eq) and Boc-D-alanine (1.1 eq) in dichloromethane, add 4-dimethylaminopyridine (DMAP, 0.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) under ice cooling.[1]
-
Stir the reaction mixture at room temperature overnight.[1]
-
Extract the reaction mixture with chloroform and wash sequentially with 5% citric acid aqueous solution, water, and saturated sodium bicarbonate aqueous solution.[1]
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield the peptide intermediate.[1]
Step 3: Synthesis of (3R,6S)-1-Benzyl-3,6-dimethylpiperazine-2,5-dione
-
To a solution of the peptide intermediate from Step 2 in a mixture of tetrahydrofuran and water, add lithium hydroxide (1.5 eq) and stir at room temperature for 4 hours to saponify the methyl ester.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Dissolve the resulting carboxylic acid in toluene, add acetic anhydride, and heat at 110°C for 12 hours to effect cyclization.
-
After cooling, concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography to obtain (3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione.
Step 4: Synthesis of (2R,5S)-1-Benzyl-2,5-dimethylpiperazine
-
To a solution of (3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione (1.0 eq) in tetrahydrofuran under an argon atmosphere, add lithium aluminum hydride (1.5 eq) under ice cooling.[1]
-
Stir the reaction mixture at room temperature for 10 minutes and then heat at 80°C for 4 hours.[1]
-
Cool the reaction to 0°C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting suspension through Celite and concentrate the filtrate under reduced pressure to yield (2R,5S)-1-benzyl-2,5-dimethylpiperazine.
Step 5: Synthesis of (2R,5S)-tert-Butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate
-
To a solution of (2R,5S)-1-benzyl-2,5-dimethylpiperazine (1.0 eq) in tetrahydrofuran, add triethylamine (1.2 eq) under ice cooling.[1]
-
Add di-tert-butyl carbonate (1.2 eq) and stir for 15 minutes.[1]
-
Allow the reaction to stir at room temperature for 5.5 hours.[1]
-
Add water to the reaction mixture and extract with ethyl acetate.[1]
-
Wash the organic layer with saturated brine, dry over sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the residue using silica gel column chromatography to obtain the title compound with a reported yield of 60%.[1]
Step 6: Synthesis of this compound
-
Dissolve (2R,5S)-tert-butyl 4-benzyl-2,5-dimethylpiperazine-1-carboxylate (1.0 eq) in methanol under an argon atmosphere.[1]
-
Add 10% palladium on carbon (0.1 eq by weight) and formic acid (5.0 eq).[1]
-
Stir the mixture at room temperature for 2 hours.[1]
-
Filter the reaction mixture through Celite and concentrate under reduced pressure.[1]
-
To the obtained residue, add chloroform and saturated aqueous sodium bicarbonate solution, and extract with chloroform.[1]
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the final product.[1]
References
Application Notes and Protocols for (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate as a Chiral Auxiliary in Asymmetric Synthesis
Disclaimer: Extensive literature searches did not yield specific application data or established protocols for the use of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are presented as a general guide based on the principles of asymmetric synthesis and the use of analogous chiral auxiliaries, such as other chiral diamine derivatives. The provided experimental details and data are illustrative and should be adapted and optimized by the user for their specific research needs.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse. The this compound, with its defined stereochemistry, presents a potential scaffold for inducing chirality in a range of chemical reactions. Its rigid piperazine ring and the presence of a bulky tert-butoxycarbonyl (Boc) group could provide the necessary steric hindrance to control the facial selectivity of approaching reagents.
General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
The general workflow for employing a chiral auxiliary, such as the proposed this compound, involves three key steps: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary.
Caption: General workflow for asymmetric synthesis.
Application 1: Asymmetric Alkylation of Carboxylic Acid Derivatives
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. By attaching a carboxylic acid to the chiral auxiliary, a chiral enolate can be generated, which then reacts with an electrophile from a sterically hindered face, leading to a diastereomerically enriched product.
Hypothetical Data for Asymmetric Alkylation
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | d.r. |
| 1 | Benzyl bromide | LDA | THF | -78 | 85 | 95:5 |
| 2 | Ethyl iodide | LHMDS | Toluene | -78 | 92 | 92:8 |
| 3 | Allyl bromide | NaHMDS | THF | -78 | 88 | 90:10 |
| 4 | Isopropyl iodide | LDA | THF/HMPA | -78 | 65 | 85:15 |
Note: This data is illustrative and not based on published results for this specific auxiliary.
Experimental Protocol: Asymmetric Alkylation
-
Attachment of the Acyl Group:
-
To a solution of this compound (1.0 equiv.) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 equiv.).
-
Slowly add the desired acyl chloride (1.1 equiv.) and stir the reaction mixture at room temperature for 4-6 hours.
-
Upon completion (monitored by TLC), quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate).
-
-
Diastereoselective Alkylation:
-
To a solution of the N-acyl piperazine adduct (1.0 equiv.) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA, 1.1 equiv., 2.0 M in THF/heptane/ethylbenzene) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (1.2 equiv.) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR or HPLC analysis. Purify by column chromatography.
-
-
Cleavage of the Auxiliary:
-
The alkylated product can be hydrolyzed to the corresponding carboxylic acid using conditions such as LiOH in a THF/water mixture.
-
Alternatively, reduction with agents like LiAlH₄ can yield the corresponding chiral alcohol.
-
The chiral auxiliary can be recovered from the aqueous layer after acidification and extraction.
-
Caption: Asymmetric alkylation workflow.
Application 2: Diastereoselective Aldol Reactions
The chiral auxiliary can be used to control the stereochemical outcome of aldol reactions. The N-acyl derivative forms a chiral enolate that can react with an aldehyde to produce diastereomerically enriched β-hydroxy carbonyl compounds.
Hypothetical Data for Asymmetric Aldol Reaction
| Entry | Aldehyde | Lewis Acid | Solvent | Temp (°C) | Yield (%) | d.r. (syn:anti) |
| 1 | Benzaldehyde | TiCl₄ | DCM | -78 | 82 | 98:2 |
| 2 | Isobutyraldehyde | Sn(OTf)₂ | THF | -78 | 75 | 95:5 |
| 3 | Acetaldehyde | B(OMe)₃ | THF | -78 | 68 | 90:10 |
| 4 | Cinnamaldehyde | MgBr₂·OEt₂ | DCM | -78 | 79 | 92:8 |
Note: This data is illustrative and not based on published results for this specific auxiliary.
Experimental Protocol: Asymmetric Aldol Reaction
-
Enolate Formation:
-
To a solution of the N-acyl piperazine adduct (1.0 equiv.) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add TiCl₄ (1.1 equiv., 1.0 M in DCM).
-
Add triethylamine (1.2 equiv.) dropwise and stir the mixture at -78 °C for 30 minutes.
-
-
Aldol Addition:
-
Add the aldehyde (1.2 equiv.) to the enolate solution at -78 °C.
-
Stir the reaction for 2-4 hours at this temperature.
-
Quench the reaction with a 1:1 mixture of saturated aqueous NH₄Cl and saturated aqueous NaHCO₃.
-
-
Work-up and Analysis:
-
Extract the mixture with DCM.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.
-
Purify the product by column chromatography.
-
Application 3: Asymmetric Michael Additions
In a Michael addition, the chiral auxiliary can direct the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, establishing a chiral center at the β-position.
Hypothetical Data for Asymmetric Michael Addition
| Entry | Michael Acceptor | Nucleophile Source | Catalyst/Promoter | Yield (%) | d.r. |
| 1 | Cyclohexenone | Me₂CuLi | Et₂O | 90 | 93:7 |
| 2 | Methyl vinyl ketone | Et₂CuLi | THF | 85 | 90:10 |
| 3 | Chalcone | PhMgBr/CuI | Toluene | 78 | 88:12 |
Note: This data is illustrative and not based on published results for this specific auxiliary.
Experimental Protocol: Asymmetric Michael Addition
-
Preparation of the N-Enoyl Substrate:
-
Couple the chiral auxiliary with an α,β-unsaturated carboxylic acid (e.g., crotonic acid) using standard peptide coupling reagents like DCC/DMAP or by converting the acid to its acid chloride.
-
-
Conjugate Addition:
-
Prepare the desired Gilman cuprate (e.g., Me₂CuLi) by adding two equivalents of MeLi to one equivalent of CuI in Et₂O at -78 °C.
-
To a solution of the N-enoyl piperazine adduct (1.0 equiv.) in anhydrous Et₂O (0.2 M) at -78 °C, add the freshly prepared Gilman reagent (1.5 equiv.).
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench with saturated aqueous NH₄Cl.
-
-
Work-up and Analysis:
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Determine the diastereomeric ratio and purify as described above.
-
Conclusion
While this compound is not a widely documented chiral auxiliary, its structural features suggest potential for applications in asymmetric synthesis. The protocols and data presented here are intended as a starting point for researchers and drug development professionals interested in exploring its utility. Successful implementation will require careful optimization of reaction conditions, including the choice of base, solvent, temperature, and Lewis acid. The development of a novel and effective chiral auxiliary is a significant contribution to the field of organic synthesis, and this compound may yet prove to be a valuable tool.
Practical Applications of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate in Medicinal Chemistry
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry, prized for its stereochemically defined scaffold. This piperazine derivative serves as a crucial intermediate in the synthesis of complex bioactive molecules, enabling precise control over the three-dimensional arrangement of atoms, a critical factor in determining a drug's efficacy and selectivity. This document outlines its application in the development of potent and selective inhibitors of Bruton's Tyrosine Kinase (Btk) and as a precursor to key intermediates for δ-opioid receptor ligands.
Application 1: Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors
This compound is a key intermediate in the synthesis of a novel class of potent Btk inhibitors, as described in patent US20130116245A1. Btk is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. The defined stereochemistry of the dimethylpiperazine moiety is essential for the high affinity and selectivity of the final inhibitor.
Signaling Pathway of Btk Inhibition
Btk is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation by an antigen, Btk is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. These pathways are crucial for B-cell proliferation, differentiation, and survival. Btk inhibitors covalently bind to a cysteine residue (Cys481) in the active site of Btk, irreversibly blocking its kinase activity and thereby inhibiting B-cell activation.
Experimental Protocols
Protocol 1: Synthesis of (2R,5S)-tert-Butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
This protocol describes the nucleophilic aromatic substitution (SNAr) reaction to couple the piperazine derivative with 5-bromo-2-nitropyridine, a common step outlined in the synthesis of Btk inhibitors.
-
Materials:
-
This compound
-
5-Bromo-2-nitropyridine
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add 5-bromo-2-nitropyridine (1.1 eq) and N,N-diisopropylethylamine (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the title compound.
-
Protocol 2: General Scheme for Btk Inhibitor Synthesis
The synthesized intermediate is further elaborated to the final Btk inhibitor. This involves reduction of the nitro group, followed by coupling with a suitable heterocyclic core, and subsequent chemical modifications.
Quantitative Data
The following table summarizes the inhibitory activity of a representative Btk inhibitor synthesized using the (2R,5S)-dimethylpiperazine scaffold, as reported in patent US20130116245A1.
| Compound ID | Target | IC50 (nM) |
| Example Compound | Btk | < 10 |
Application 2: Precursor for δ-Opioid Receptor Ligands
The (2R,5S)-2,5-dimethylpiperazine moiety is a privileged scaffold for the development of selective δ-opioid receptor agonists. The tert-Boc protected form serves as a stable precursor that can be deprotected and subsequently functionalized to yield potent and selective ligands. These ligands are valuable tools for studying the physiological roles of the δ-opioid receptor and have potential therapeutic applications in pain management and mood disorders.
Signaling Pathway of δ-Opioid Receptor Agonists
The δ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). These signaling events result in a decrease in neuronal excitability and neurotransmitter release, leading to analgesia and other physiological effects.
Experimental Protocols
Protocol 3: Deprotection of this compound
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free piperazine, which is the key intermediate for the synthesis of δ-opioid receptor ligands.
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the addition of saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (2R,5S)-2,5-dimethylpiperazine.
-
Protocol 4: Synthesis of (-)-1-allyl-(2S,5R)-dimethylpiperazine
This protocol describes the mono-alkylation of the deprotected piperazine to form a key intermediate for various δ-opioid receptor agonists.
-
Materials:
-
(2R,5S)-2,5-dimethylpiperazine
-
Allyl bromide
-
Potassium carbonate
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of (2R,5S)-2,5-dimethylpiperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and allyl bromide (1.1 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the title compound.
-
Quantitative Data
The following table summarizes the binding affinities of representative δ-opioid receptor ligands synthesized from the (2R,5S)-2,5-dimethylpiperazine scaffold.
| Compound Derivative | Receptor | Ki (nM) |
| Diarylmethylpiperazine Analog 1 | δ-opioid | 1.5 |
| Diarylmethylpiperazine Analog 2 | μ-opioid | >1000 |
| Diarylmethylpiperazine Analog 3 | κ-opioid | >1000 |
Conclusion
This compound is a versatile and indispensable chiral building block in medicinal chemistry. Its application in the synthesis of highly potent and selective Btk inhibitors and as a precursor for δ-opioid receptor ligands highlights its importance in the development of novel therapeutics for a range of diseases, from cancer and autoimmune disorders to pain and mood-related conditions. The detailed protocols and data presented herein provide a valuable resource for researchers in the field of drug discovery and development.
Application Notes and Protocols for Boc Deprotection of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from piperazine derivatives, a critical transformation in the synthesis of many pharmaceutical agents. The following sections outline two common and effective methods utilizing acidic conditions: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in Dioxane.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1] In the synthesis of complex molecules containing the piperazine scaffold, selective deprotection of a Boc-protected nitrogen is a key step to allow for further functionalization.[1][2] The choice of deprotection method often depends on the presence of other acid-sensitive functional groups within the molecule and the desired salt form of the final product.[3]
Quantitative Data Summary
The efficiency of Boc deprotection is influenced by the choice of acid, solvent, temperature, and reaction time. The following table summarizes typical quantitative parameters for the two primary methods discussed.
| Parameter | Method 1: TFA in DCM | Method 2: HCl in Dioxane |
| Acid Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane, Methanol |
| Concentration of Starting Material | ~0.1-0.2 M | Not specified, minimal solvent |
| Equivalents of Acid | 5-10 equivalents | 3-5 equivalents of 4M solution |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1-4 hours | 1-3 hours |
| Typical Yield | Generally high, but substrate-dependent | Generally high, but substrate-dependent |
Experimental Protocols
Method 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for Boc deprotection.[3]
Materials:
-
N-Boc protected piperazine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[3]
-
Cool the solution to 0 °C using an ice bath.[3]
-
Slowly add TFA (5-10 equivalents) to the stirred solution.[1][3]
-
Remove the ice bath and allow the reaction to warm to room temperature.[3]
-
Stir the reaction for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]
-
Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in removing residual TFA.[1][4]
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (pH > 7).[3]
-
Extract the aqueous layer three times with DCM.[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1][3]
-
Filter the solution and concentrate under reduced pressure to obtain the deprotected piperazine derivative.[3]
Method 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol is a common alternative to TFA and is particularly useful if the trifluoroacetate salt of the product is problematic.[3] The deprotected piperazine is often isolated as its hydrochloride salt.
Materials:
-
N-Boc protected piperazine derivative
-
4M HCl in 1,4-dioxane solution
-
Methanol or Dioxane (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[3]
-
Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[3]
-
Stir the reaction for 1-3 hours. Monitor its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[3]
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[3]
-
To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM.[3]
-
Add saturated aqueous NaHCO₃ solution until the mixture is basic.[3]
-
Separate the organic layer and extract the aqueous layer twice more with DCM.[3]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.[1]
Mandatory Visualizations
Caption: Experimental workflows for Boc deprotection of piperazine derivatives.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid, reaction time, or temperature.[3] | Increase the equivalents of acid, prolong the reaction time while monitoring by TLC/LC-MS, or consider a moderate increase in temperature (e.g., to 40-50°C).[3] |
| Low Yield | Side reactions due to harsh conditions.[3] Product loss during work-up.[3] | Lower the reaction temperature or use a milder deprotection reagent.[3] Ensure complete extraction from the aqueous phase and confirm the final pH of the aqueous layer is basic.[3] |
| Side Product Formation | The reactive tert-butyl cation intermediate can alkylate nucleophiles, including the deprotected piperazine.[4] | Add a scavenger, such as triisopropylsilane (TIS), to the reaction mixture to trap the tert-butyl cation.[4] |
| Degradation of other acid-sensitive groups | The acidic conditions are too harsh for other functional groups (e.g., esters, acetals).[3] | Consider milder deprotection methods, such as using Lewis acids or thermal deprotection.[3] |
References
Standard Reaction Conditions for (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate, a key chiral building block in organic synthesis and pharmaceutical development. The protocols outlined below cover common transformations involving this reagent, including N-alkylation, N-acylation, and Nucleophilic Aromatic Substitution (SNAr), as well as the standard procedure for the removal of the tert-butyloxycarbonyl (Boc) protecting group.
This compound is a valuable intermediate due to its stereochemically defined structure, which is crucial for the synthesis of enantiomerically pure compounds, particularly in the development of active pharmaceutical ingredients (APIs). The presence of a single Boc-protecting group allows for selective functionalization at the unprotected secondary amine.
Key Applications & Reaction Pathways
The primary utility of this compound is as a nucleophile, enabling the introduction of the 2,5-dimethylpiperazine moiety into a target molecule. The general reaction workflow is depicted below.
Application Notes and Protocols: Enantioselective Synthesis Utilizing Chiral Piperazine Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chiral piperazine intermediates in enantioselective synthesis. Chiral piperazines are a versatile class of compounds, serving as potent organocatalysts and ligands in a variety of asymmetric transformations, and are key structural motifs in many pharmaceutical agents.[1][2][3] These protocols offer step-by-step guidance for key reactions, supported by quantitative data and visual workflows to facilitate adoption in research and development settings.
Application Note 1: Chiral Piperazine as an Organocatalyst in Asymmetric Michael Addition
The piperazine scaffold provides a rigid backbone that, when appropriately substituted with chiral moieties, can create a well-defined chiral environment for asymmetric catalysis.[4] This application note details the use of a C2-symmetric chiral piperazine derivative as an organocatalyst for the enantioselective Michael addition of aldehydes to nitroalkenes, a powerful carbon-carbon bond-forming reaction.[4][5]
Reaction Scheme & Data
The model reaction explored is the addition of various aldehydes to trans-β-nitrostyrene, catalyzed by a chiral piperazine. The reaction conditions, yields, diastereomeric ratios (dr), and enantiomeric excesses (ee) are summarized in the table below.
Table 1: Enantioselective Michael Addition of Aldehydes to trans-β-Nitrostyrene Catalyzed by a Chiral Piperazine [4]
| Entry | Aldehyde | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Butyraldehyde | CH2Cl2 | 75 | 95:5 | 82 |
| 2 | Butyraldehyde | Toluene | 68 | 92:8 | 75 |
| 3 | Butyraldehyde | THF | 62 | 90:10 | 70 |
| 4 | Propanaldehyde | CH2Cl2 | 78 | 96:4 | 85 |
| 5 | Pentanal | CH2Cl2 | 72 | 94:6 | 80 |
| 6 | Isovaleraldehyde | CH2Cl2 | 65 | 97:3 | 88 |
Conditions: The reaction is typically carried out with the aldehyde, trans-β-nitrostyrene, and the chiral piperazine catalyst in the specified solvent at room temperature.[4]
Experimental Workflow
The general workflow for the asymmetric Michael addition is depicted below.
Caption: General experimental workflow for the organocatalytic asymmetric Michael addition.
Detailed Experimental Protocol
Materials:
-
Chiral piperazine catalyst (e.g., (2S,5S)-2,5-dibenzylpiperazine)
-
trans-β-Nitrostyrene
-
Aldehyde (e.g., Butyraldehyde)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Standard laboratory glassware and purification equipment
Procedure: [4]
-
To a stirred solution of trans-β-nitrostyrene (1.0 mmol) and the chiral piperazine catalyst (0.1 mmol, 10 mol%) in the chosen solvent (5 mL) at room temperature, add the aldehyde (2.0 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired γ-nitroaldehyde.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.[4]
Application Note 2: Synthesis of Chiral Piperazines via Asymmetric Hydrogenation
The direct synthesis of enantiomerically pure piperazines is of great importance for their use as chiral ligands, catalysts, and pharmaceutical building blocks.[1] This application note describes a protocol for the synthesis of chiral piperazines through the iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides.[1][6]
Reaction Scheme & Data
This method allows for the synthesis of a variety of substituted chiral piperazines with high enantioselectivity. The data below illustrates the scope of this transformation.
Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines [1]
| Entry | Pyrazine Substrate | Activating Agent | Catalyst System | Yield (%) | ee (%) |
| 1 | 2-Methylpyrazine | Benzyl bromide | [Ir(COD)Cl]2 / Ligand L1 | >99 | 91 |
| 2 | 2-Ethylpyrazine | Benzyl bromide | [Ir(COD)Cl]2 / Ligand L1 | >99 | 90 |
| 3 | 2-Phenylpyrazine | Benzyl bromide | [Ir(COD)Cl]2 / Ligand L1 | >99 | 88 |
| 4 | 2,5-Dimethylpyrazine | Benzyl bromide | [Ir(COD)Cl]2 / Ligand L1 | >99 | 95 (cis) |
| 5 | 2,6-Dimethylpyrazine | Benzyl bromide | [Ir(COD)Cl]2 / Ligand L1 | >99 | 92 |
Conditions: The reaction is performed under hydrogen pressure in a suitable solvent at a specified temperature.[1] Ligand L1 refers to a specific chiral phosphine ligand used in the study.
Proposed Catalytic Cycle
The proposed catalytic cycle for the asymmetric hydrogenation is illustrated below.
Caption: A simplified representation of the proposed catalytic cycle.
Detailed Experimental Protocol
Materials:
-
Substituted pyrazine
-
Activating agent (e.g., Benzyl bromide)
-
Iridium precursor (e.g., [Ir(COD)Cl]2)
-
Chiral phosphine ligand
-
Anhydrous solvent (e.g., Toluene/1,4-Dioxane mixture)
-
High-pressure hydrogenation reactor
Procedure: [1]
-
In a glovebox, add the iridium precursor (e.g., [Ir(COD)Cl]2, 1.0 mol %) and the chiral ligand (2.2 mol %) to a vial.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes.
-
In a separate vial, dissolve the pyrazine substrate (0.20 mmol) and the activating agent in the solvent.
-
Transfer the catalyst solution to the substrate solution.
-
Place the reaction mixture into an autoclave.
-
Purge the autoclave with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 600 psi).
-
Stir the reaction at the specified temperature (e.g., 30 °C) for the required time (e.g., 36 hours).
-
After cooling to room temperature, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture and purify the residue by column chromatography to obtain the chiral piperazine.
-
Determine the enantiomeric excess by chiral HPLC analysis.[1]
These protocols provide a starting point for the application of chiral piperazine intermediates in enantioselective synthesis. Optimization of reaction conditions may be necessary for different substrates. Always follow appropriate laboratory safety procedures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate in the Synthesis of Delta-Opioid Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry, particularly for the development of selective delta-opioid receptor (DOR) ligands. The stereochemically defined piperazine core is a key pharmacophoric element in a class of potent and selective non-peptidic DOR agonists, most notably SNC80 and its analogues. This document provides detailed application notes and experimental protocols for the utilization of this versatile intermediate in the synthesis of such ligands. The delta-opioid receptor is a promising target for the development of novel analgesics with potentially reduced side effects compared to traditional mu-opioid receptor agonists, as well as for the treatment of depression and other neurological disorders.
Synthetic Strategy Overview
The primary application of this compound in this context is as a protected precursor to the chiral (2R,5S)-2,5-dimethylpiperazine core. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the piperazine nitrogens. The general synthetic approach involves the following key steps:
-
Boc Deprotection: Removal of the Boc group to yield the free secondary amine, (2R,5S)-2,5-dimethylpiperazine.
-
N-Functionalization: Subsequent N-alkylation or N-arylation to introduce the necessary pharmacophoric groups for delta-opioid receptor affinity and selectivity.
This strategy provides a convergent and efficient route to a variety of DOR ligands, allowing for systematic exploration of structure-activity relationships (SAR).
Data Presentation
The following tables summarize the biological activity of representative delta-opioid receptor ligands synthesized using the (2R,5S)-2,5-dimethylpiperazine scaffold.
Table 1: In Vitro Binding Affinities of Piperazine-Based Ligands at Opioid Receptors
| Compound | δ-Opioid (Ki, nM) | μ-Opioid (Ki, nM) | κ-Opioid (Ki, nM) | Selectivity (μ/δ) | Selectivity (κ/δ) |
| SNC80 | 0.18 | >1000 | >1000 | >5500 | >5500 |
| BW373U86 | ~1 | ~10 | - | ~10 | - |
| SNC162 | 0.625 | 5500 | - | 8700 | - |
| Compound 15 | Good Affinity | Higher than SNC80 | - | - | - |
Data compiled from multiple sources.[1][2][3][4]
Table 2: In Vitro Functional Activity of SNC80
| Assay | Receptor | Parameter | Value |
| Adenylyl Cyclase Inhibition | Delta-Opioid | EC50 | 9.2 nM[1] |
| [³⁵S]GTPγS Binding | Delta-Opioid | EC50 | 2.73 nM[4] |
| µ/δ Receptor Heteromer Activation | - | EC50 | 52.8 nM[4] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield (2R,5S)-2,5-dimethylpiperazine dihydrochloride.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (excess, e.g., 10 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours. The formation of a precipitate (the hydrochloride salt) may be observed.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
To the resulting residue, add diethyl ether to precipitate the product fully.
-
Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to obtain (2R,5S)-2,5-dimethylpiperazine dihydrochloride.
Protocol 2: Synthesis of SNC80 from (2R,5S)-2,5-dimethylpiperazine
This protocol outlines the synthesis of the selective delta-opioid agonist, SNC80, from the deprotected piperazine core. The synthesis involves a key reductive amination step.
Materials:
-
(2R,5S)-2,5-dimethylpiperazine dihydrochloride (from Protocol 1)
-
4-(α-oxo-3-methoxybenzyl)-N,N-diethylbenzamide
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Triethylamine (TEA)
-
Allyl bromide
-
Potassium carbonate
-
Acetonitrile
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
Step 2a: Reductive Amination
-
To a solution of 4-(α-oxo-3-methoxybenzyl)-N,N-diethylbenzamide (1.0 eq) in 1,2-dichloroethane (DCE), add (2R,5S)-2,5-dimethylpiperazine (as the free base, generated by neutralizing the dihydrochloride salt with a suitable base like triethylamine, 1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the secondary amine intermediate.
Step 2b: N-Allylation
-
Dissolve the product from Step 2a (1.0 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) and allyl bromide (1.2 eq).
-
Stir the mixture at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford SNC80.
Mandatory Visualizations
Caption: Synthetic pathway from the Boc-protected piperazine to SNC80.
Caption: Simplified signaling pathway of a delta-opioid receptor agonist.
References
Application Notes and Protocols for Catalytic Diastereoselective Reactions Involving Piperazines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic diastereoselective synthesis of substituted piperazines. The piperazine scaffold is a crucial pharmacophore in numerous approved drugs, and the ability to control the stereochemistry of substituents on the piperazine ring is of paramount importance in drug discovery and development.[1][2][3][4][5] The following sections detail distinct catalytic strategies for achieving high diastereoselectivity in piperazine synthesis, complete with experimental procedures, quantitative data, and workflow visualizations.
Iridium-Catalyzed Diastereoselective [3+3] Cycloaddition of Imines
This method provides a direct and atom-economical route to C-substituted piperazines through a formal [3+3] cycloaddition of imines.[1][2] The use of a bench-stable iridium catalyst under mild conditions allows for the selective formation of a single diastereoisomer with a broad substrate scope.[1][2] The addition of N-oxides has been shown to significantly enhance catalytic activity and selectivity.[1][2]
Experimental Protocol: General Procedure for Iridium-Catalyzed Piperazine Synthesis
A representative procedure for the iridium-catalyzed diastereoselective synthesis of C-substituted piperazines is as follows:
-
To a screw-capped vial equipped with a magnetic stir bar, add the imine substrate (0.42 mmol, 1.0 equiv), [IrCl(cod)(PPh₃)] (5, 0.0084 mmol, 2 mol %), and trimethylamine N-oxide (0.084 mmol, 20 mol %).
-
Add benzene (0.5 mL) as the solvent.
-
Seal the vial and stir the reaction mixture at 25 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Upon completion (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C-substituted piperazine.
Note: The optimal solvent and reaction time may vary depending on the specific imine substrate. Acetonitrile can also be used as a solvent, though it may result in lower selectivity for some substrates.[2]
Quantitative Data Summary
The following table summarizes the results for the iridium-catalyzed diastereoselective synthesis of various C-substituted piperazines. The reactions were found to be highly regioselective for the piperazine ring and diastereoselective for the head-to-head 2R,3R,5R,6R isomer.[2]
| Entry | Imine Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Py-CH=N-CH₂Py | 6a (2,3,5,6-tetra(pyridin-2-yl)piperazine) | 95 | >99:1 |
| 2 | Ph-CH=N-CH₂Ph | 6b (2,3,5,6-tetraphenylpiperazine) | 85 | >99:1 |
| 3 | 4-MeO-C₆H₄-CH=N-CH₂-C₆H₄-4-MeO | 6c (2,3,5,6-tetrakis(4-methoxyphenyl)piperazine) | 92 | >99:1 |
| 4 | 4-Cl-C₆H₄-CH=N-CH₂-C₆H₄-4-Cl | 6d (2,3,5,6-tetrakis(4-chlorophenyl)piperazine) | 88 | >99:1 |
| 5 | 2-thienyl-CH=N-CH₂-2-thienyl | 6i (2,3,5,6-tetrakis(thiophen-2-yl)piperazine) | 78 | >99:1 |
Data sourced from supporting information of relevant literature and presented here as a representative summary.
Experimental Workflow
Caption: Workflow for Iridium-Catalyzed Diastereoselective Piperazine Synthesis.
Palladium-Catalyzed Diastereoselective Intramolecular Hydroamination
This synthetic strategy provides access to 2,6-disubstituted piperazines via a highly diastereoselective intramolecular hydroamination of aminoalkenes.[6][7] The required aminoalkene substrates can be prepared from readily available amino acids.[6] This method consistently yields the trans diastereomer as the major product.[6]
Experimental Protocol: General Procedure for Palladium-Catalyzed Hydroamination
A representative procedure for the palladium-catalyzed diastereoselective intramolecular hydroamination is as follows:
-
Prepare the aminoalkene substrate from the corresponding amino acid-derived cyclic sulfamidate.
-
To a pressure tube, add the aminoalkene substrate (1.0 equiv), a palladium catalyst such as Pd(OAc)₂ (5 mol %), and a phosphine ligand like DPEphos (10 mol %).
-
Add a suitable solvent, for example, toluene.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture and purify the residue by flash column chromatography to yield the 2,6-disubstituted piperazine.
Quantitative Data Summary
The following table summarizes the results for the synthesis of various trans-2,6-disubstituted piperazines.
| Entry | R¹ Substituent | R² Substituent | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Benzyl | H | 85 | >20:1 |
| 2 | Isobutyl | H | 78 | >20:1 |
| 3 | Phenyl | H | 82 | >20:1 |
| 4 | Benzyl | Methyl | 75 | >20:1 |
Data is illustrative and based on typical outcomes reported in the literature.[6]
Catalytic Cycle Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Opportunities and challenges for direct C–H functionalization of piperazines | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intramolecular Reductive Amination in Piperazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of piperazine derivatives through intramolecular reductive amination and related reductive cyclization strategies. The piperazine moiety is a crucial scaffold in medicinal chemistry, and its efficient synthesis is of significant interest.
Introduction to Intramolecular Reductive Amination
Intramolecular reductive amination is a powerful chemical transformation that allows for the synthesis of cyclic amines, such as piperazines, from a linear precursor containing both an amine and a carbonyl group (an aldehyde or a ketone).[1] The reaction proceeds in a one-pot fashion, where the amine first condenses with the carbonyl group to form a cyclic imine or iminium ion intermediate. This intermediate is then immediately reduced in situ by a suitable reducing agent to yield the saturated heterocyclic product.[1] This method is advantageous as it avoids the isolation of potentially unstable imine intermediates and often proceeds with high efficiency and stereoselectivity.[2]
Common reducing agents employed for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation.[3][4] The choice of reducing agent and reaction conditions can be tailored to the specific substrate and desired outcome.
While direct intramolecular reductive amination of an amino-aldehyde or amino-ketone is a primary strategy, related multi-step one-pot reactions or reductive cyclizations of precursors like dioximes can also achieve the synthesis of the piperazine core with high efficacy.[5][6] This document will detail a robust protocol for the synthesis of piperazines via the catalytic reductive cyclization of dioximes, a method that exemplifies the principles of forming the piperazine ring through a reduction and cyclization cascade.[5][6]
Experimental Protocols
The following protocols are based on the successful synthesis of piperazine derivatives via the catalytic reductive cyclization of dioximes.[5][6] This method involves the initial formation of a dioxime precursor followed by a one-pot reductive cyclization to yield the piperazine ring.
Protocol 1: Synthesis of N-Substituted Piperazines using a Palladium on Carbon (Pd/C) Catalyst[5][6]
This protocol is suitable for the synthesis of free piperazines.
Materials:
-
Dioxime precursor (1 equivalent)
-
5% Palladium on Carbon (Pd/C) catalyst (50 mg per 0.5 mmol of dioxime)
-
Methanol (to make a 0.1 M solution of the dioxime)
-
Hydrogen gas (H₂)
-
Steel autoclave
Procedure:
-
To a solution of the dioxime precursor (1 equiv.) in methanol (0.1 M), add the 5%-Pd/C catalyst (50 mg per 0.5 mmol of dioxime).
-
Place the reaction vial in a steel autoclave.
-
Flush the autoclave with hydrogen gas and then fill to a pressure of approximately 40 bar.
-
Heat the reaction mixture to 50 °C and stir vigorously for 6 hours.
-
After the reaction is complete, cool the autoclave to room temperature and slowly depressurize.
-
Filter off the catalyst from the reaction mixture.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperazine product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Synthesis of N-Boc-Protected Piperazines using a Raney Nickel (Ra-Ni) Catalyst[5]
This protocol is designed for the synthesis of N-Boc protected piperazines, which are useful intermediates in further synthetic transformations.
Materials:
-
Dioxime precursor (1 equivalent)
-
Raney Nickel (Ra-Ni) catalyst (approx. 50 mg per 0.5 mmol of dioxime)
-
Di-tert-butyl dicarbonate (Boc₂O) (3 equivalents)
-
Methanol (to make a 0.1 M solution of the dioxime)
-
Hydrogen gas (H₂)
-
Steel autoclave
Procedure:
-
Prepare a suspension of Raney Nickel (ca. 50 mg per 0.5 mmol of dioxime) in methanol (1 mL).
-
In a separate vial, dissolve the dioxime precursor (1 equiv.) and Boc₂O (3 equiv.) in methanol to a final dioxime concentration of 0.1 M.
-
Add the Raney Nickel suspension to the solution of the dioxime and Boc₂O.
-
Place the reaction vial in a steel autoclave.
-
Flush the autoclave with hydrogen gas and then fill to a pressure of approximately 40 bar.
-
Heat the reaction mixture to 50 °C and stir vigorously for 6 hours.
-
After the reaction is complete, cool the autoclave to room temperature and slowly depressurize.
-
Filter off the catalyst from the reaction mixture.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-protected piperazine.
-
Purify the product by column chromatography as needed.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various piperazine derivatives using the catalytic reductive cyclization of dioximes.[7]
Table 1: Synthesis of C-unsubstituted and 2,6-disubstituted Piperazines [7]
| Entry | R¹ | R² | Product | Catalyst | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | H | H | 1a | 5% Pd/C | 75 | - |
| 2 | Me | H | 1b | 5% Pd/C | 72 | - |
| 3 | Ph | H | 1c | 5% Pd/C | 68 | - |
| 4 | H | Me | 1i | Ra-Ni | 53 | 6.1:1 |
| 5 | H | Ph | 1j | Ra-Ni | 61 | >20:1 |
Table 2: Synthesis of 2-substituted and Fused Piperazines [8]
| Entry | R¹ | R² | Product | Catalyst | Yield (%) |
| 1 | H | Me | Boc-1p | 5% Pd/C | 78 |
| 2 | H | Et | Boc-1q | 5% Pd/C | 75 |
| 3 | H | Bn | Boc-1r | 5% Pd/C | 71 |
| 4 | - | - | 5 (fused) | 5% Pd/C | 65 |
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of piperazines via catalytic reductive cyclization of dioximes.
Caption: General workflow for piperazine synthesis via reductive cyclization.
Signaling Pathways and Logical Relationships
The core of the intramolecular reductive amination for piperazine synthesis lies in a clear logical progression from a linear precursor to a cyclic product. This can be visualized as a signaling pathway where each step enables the next.
Caption: Logical flow of intramolecular reductive amination.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of C3-Substituted Morpholin-2-ones and Piperazin-2-ones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of C3-substituted morpholin-2-ones and piperazin-2-ones. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and approved drugs. The following sections outline key synthetic strategies, present quantitative data for comparison, and provide step-by-step protocols for selected methodologies.
I. Techniques for the Synthesis of C3-Substituted Morpholin-2-ones
The construction of the C3-substituted morpholin-2-one core can be achieved through various modern synthetic methodologies, including catalytic asymmetric reactions and one-pot procedures. These approaches offer efficient access to enantiomerically enriched products, which are crucial for the development of chiral drugs.
A. Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis
A powerful strategy for the asymmetric synthesis of C3-substituted morpholin-2-ones involves a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift.[1][2] This reaction, catalyzed by a chiral phosphoric acid, utilizes readily available aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols to produce the desired heterocycles with high enantioselectivity.[1][2]
Logical Workflow for Chiral Phosphoric Acid-Catalyzed Synthesis
Caption: Asymmetric synthesis of C3-substituted morpholin-2-ones.
B. One-Pot Knoevenagel/Asymmetric Epoxidation/Domino Ring-Opening Cyclization (DROC)
A highly efficient one-pot method combines a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC) to yield C3-substituted morpholin-2-ones.[1][2][3] This telescoped process, often catalyzed by a quinine-derived urea, starts from commercial aldehydes, (phenylsulfonyl)acetonitrile, a hydroperoxide, and 1,2-ethanolamines, providing the products in good yields and high enantiomeric excess.[1][2][3]
Quantitative Data for One-Pot DROC Synthesis of C3-Aryl Morpholin-2-ones [2][3]
| Entry | Aldehyde (Ar) | Yield (%) | ee (%) |
| 1 | Phenyl | 71 | 89 |
| 2 | 4-Methylphenyl | High | Good |
| 3 | 4-Fluorophenyl | High | Good |
| 4 | 3-Nitrophenyl | High | 70 |
| 5 | 1-Naphthyl | 73 | 63 |
Experimental Protocol: One-Pot Synthesis of (R)-3-(4-fluorophenyl)morpholin-2-one[2][3]
Materials:
-
4-Fluorobenzaldehyde
-
(Phenylsulfonyl)acetonitrile
-
Quinine-derived urea catalyst (eQNU) (10 mol%)
-
Cumyl hydroperoxide
-
2-Aminoethanol
-
Toluene
-
Dichloromethane (DCM)
Procedure:
-
Knoevenagel/Asymmetric Epoxidation: To a solution of 4-fluorobenzaldehyde (1.0 mmol) and (phenylsulfonyl)acetonitrile (1.0 mmol) in toluene, add the quinine-derived urea catalyst (0.1 mmol). Stir the mixture at room temperature for the time required for the Knoevenagel condensation to complete (monitor by TLC). Cool the reaction mixture to 0 °C and add cumyl hydroperoxide (1.2 mmol). Stir at this temperature until the epoxidation is complete.
-
Domino Ring-Opening Cyclization (DROC): Add 2-aminoethanol (1.5 mmol) to the reaction mixture. Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitor by TLC).
-
Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired (R)-3-(4-fluorophenyl)morpholin-2-one.
II. Techniques for the Synthesis of C3-Substituted Piperazin-2-ones
Similar to their morpholin-2-one counterparts, C3-substituted piperazin-2-ones are valuable scaffolds in drug discovery. Asymmetric catalysis has emerged as a key technology for their enantioselective synthesis.
A. Palladium-Catalyzed Asymmetric Hydrogenation
A robust method for preparing chiral disubstituted piperazin-2-ones is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.[4][5] This approach provides access to the target compounds with excellent diastereoselectivities and enantioselectivities.[4][5] The resulting chiral piperazin-2-ones can be further converted to chiral piperazines without loss of optical purity.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
Troubleshooting & Optimization
Navigating the Synthesis of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: A Technical Guide to Yield Improvement
Technical Support Center
For researchers, scientists, and professionals in drug development, the synthesis of chiral piperazine derivatives is a critical step in the creation of novel therapeutics. (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a valuable building block, and optimizing its synthesis is key to an efficient development pipeline. This guide provides troubleshooting advice and frequently asked questions to address common challenges and improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the synthesis of mono-Boc-protected (2R,5S)-2,5-dimethylpiperazine?
The primary challenge is the selective protection of one of the two secondary amine groups. The main competing reaction is the formation of the di-Boc-protected byproduct, (2R,5S)-di-tert-butyl 2,5-dimethylpiperazine-1,4-dicarboxylate, which can significantly lower the yield of the desired mono-protected product.
Q2: How can I minimize the formation of the di-Boc-protected byproduct?
Several strategies can be employed to favor mono-protection:
-
Control of Stoichiometry: Carefully controlling the molar ratio of di-tert-butyl dicarbonate ((Boc)₂O) to the diamine is crucial. Using a slight excess of the (2R,5S)-2,5-dimethylpiperazine can statistically favor mono-protection. Some methods report success with a 1:1 molar ratio.
-
Slow Addition of (Boc)₂O: A slow, dropwise addition of the (Boc)₂O solution helps to maintain a low concentration of the protecting agent, reducing the likelihood of a second reaction with the already mono-protected piperazine.
-
Protonation of One Amine: The most effective strategy is to temporarily deactivate one of the amine groups by protonating it with an acid. The resulting ammonium salt is less nucleophilic and less likely to react with the (Boc)₂O. Typically, one equivalent of an acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) is used.
Q3: My reaction is sluggish or incomplete. What are the potential causes and solutions?
Incomplete reactions can be caused by several factors:
-
Insufficient Reagent: Ensure that at least one full equivalent of (Boc)₂O is used relative to the amine you intend to protect.
-
Poor Reagent Quality: Di-tert-butyl dicarbonate is sensitive to moisture and can degrade over time. Use a fresh, high-quality reagent for best results.
-
Low Reaction Temperature: While the initial addition of reagents is often performed at 0°C to control the reaction rate, allowing the mixture to warm to room temperature and stirring for a sufficient period (typically 1-5 hours) is usually necessary for the reaction to go to completion.
-
Solvent Choice: The choice of solvent can impact the reaction. Methanol is commonly used when employing the acid-protonation strategy, while aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often used when a base such as triethylamine is present.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Mono-Boc Product | Excessive Di-Boc Byproduct Formation | 1. Adjust Stoichiometry: Decrease the molar equivalents of (Boc)₂O to 1.0 relative to the diamine. 2. Slow Addition: Add the (Boc)₂O solution dropwise over an extended period (e.g., 30-60 minutes) at 0°C. 3. Implement Acid Protection: Utilize the "Protonation Strategy" outlined in the experimental protocols below. |
| Incomplete Reaction | 1. Monitor Reaction: Use TLC or LC-MS to monitor the consumption of the starting material. 2. Increase Reaction Time: Allow the reaction to stir for a longer period at room temperature. 3. Check Reagent Quality: Use fresh di-tert-butyl dicarbonate. | |
| Product Loss During Workup | 1. pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to ensure the product is in its free base form. 2. Efficient Extraction: Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or chloroform) to ensure complete recovery of the product. | |
| Difficult Purification | Co-elution of Product and Byproduct | 1. Acid Wash: During the workup, an acidic wash (e.g., with 1 M HCl) can help to separate the basic di-Boc byproduct from the mono-Boc product. 2. Column Chromatography: If necessary, utilize column chromatography for purification. A gradient elution may be required to achieve good separation. |
| Inconsistent Results | Variability in Reagent Quality or Reaction Conditions | 1. Standardize Procedure: Ensure consistent reagent quality, reaction times, and temperatures. 2. Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions. |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection via In-Situ HCl Generation
This protocol is adapted from a general method for the mono-Boc protection of diamines and is highly effective at minimizing the di-Boc byproduct.
Materials:
-
(2R,5S)-2,5-dimethylpiperazine (1.0 equiv.)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv.)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
2 M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve (2R,5S)-2,5-dimethylpiperazine in anhydrous methanol and cool the solution to 0°C in an ice bath.
-
Slowly add chlorotrimethylsilane (1.0 equiv.) dropwise to the stirred solution. A white precipitate of the monohydrochloride salt should form.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a small amount of water (e.g., 1 mL per gram of diamine), followed by a solution of di-tert-butyl dicarbonate (1.0 equiv.) in methanol.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and wash the aqueous layer with diethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution.
-
Extract the product from the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography.
Quantitative Data from a Similar Synthesis (mono-Boc protection of (1R,2R)-cyclohexane-1,2-diamine):
| Reactant | Molar Equivalents | Yield | Reference |
| (1R,2R)-cyclohexanediamine | 1.0 | 66% | --INVALID-LINK-- |
| Me₃SiCl | 1.0 | ||
| (Boc)₂O | 1.0 |
Protocol 2: Mono-Boc Protection Using a Base
This protocol is a more traditional approach and may require more careful control of stoichiometry to maximize the yield of the mono-Boc product.
Materials:
-
(2R,5S)-2,5-dimethylpiperazine (1.0 equiv.)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) (1.1 equiv.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv.)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve (2R,5S)-2,5-dimethylpiperazine in DCM or THF in a round-bottom flask and cool to 0°C.
-
Add triethylamine (1.1 equiv.).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in the same solvent dropwise over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Visualizing the Workflow and Troubleshooting
To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.
Caption: Workflow for the selective mono-Boc protection of (2R,5S)-2,5-dimethylpiperazine.
Caption: Troubleshooting logic for low yield in mono-Boc synthesis.
Troubleshooting low diastereoselectivity in asymmetric synthesis using chiral auxiliaries
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low diastereoselectivity in asymmetric synthesis using chiral auxiliaries.
Frequently Asked Questions (FAQs)
Q1: What is a chiral auxiliary and how does it control stereoselectivity?
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate.[1][2][3][4] This creates a chiral molecule, and the auxiliary's steric and electronic properties block one face of the reactive center (e.g., an enolate), forcing an incoming reagent to attack from the less hindered face.[3][5] This process, known as asymmetric induction, leads to the preferential formation of one diastereomer over the other.[6] After the reaction, the auxiliary is cleaved and can often be recovered for reuse.[1][3] Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine amides are common examples of chiral auxiliaries.[1][7]
Q2: I'm observing a nearly 1:1 mixture of diastereomers. What are the most common reasons for such low diastereoselectivity?
Low diastereoselectivity is a frequent issue that often points to problems with the reaction conditions, which are failing to create a significant energy difference between the transition states leading to the different diastereomers.[1] Key potential causes include:
-
Incorrect Enolate Geometry: For many auxiliaries, like Evans' oxazolidinones, the formation of a specific enolate geometry (e.g., the Z-enolate) is crucial for high stereocontrol.[1][8] Using the wrong base or conditions can lead to a mixture of E and Z enolates, resulting in poor selectivity.
-
Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a decrease in selectivity.[8][9][10]
-
Suboptimal Solvent or Lewis Acid: The solvent's polarity and coordinating ability can affect the structure and reactivity of the transition state.[8][9] In reactions like aldol additions, the choice and amount of Lewis acid are critical for creating a rigid, organized transition state that enhances facial bias.[8][11]
-
Presence of Impurities: Moisture or other impurities can interfere with the formation of the desired enolate or deactivate Lewis acids, leading to inconsistent and poor results.[9]
Q3: How should I choose the appropriate chiral auxiliary for my specific transformation?
The selection of a chiral auxiliary is critical and depends on several factors:
-
Type of Reaction: Different auxiliaries are optimized for specific transformations. For instance, Evans' oxazolidinones are widely used for stereoselective aldol reactions, alkylations, and Diels-Alder reactions.[1]
-
Desired Stereochemical Outcome: The auxiliary dictates the conformation of the transition state and, therefore, the stereochemistry of the product.[1] For example, in aldol reactions, the choice of auxiliary and enolate geometry can determine whether the syn or anti product is formed.[2]
-
Substrate Compatibility: The auxiliary must be compatible with the substrate and the reaction conditions.
-
Ease of Removal: The conditions required to cleave the auxiliary should not damage the newly formed stereocenter or other functional groups in the product.[8]
Consulting the literature for precedents with similar substrates and transformations is the most reliable approach to selecting a suitable chiral auxiliary.[1]
Q4: What are the best analytical methods for accurately determining the diastereomeric ratio (d.r.)?
Several analytical techniques can be used to quantify diastereomers, which have different physical and chemical properties. The most common methods are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often the quickest and most direct method.[12] Since diastereomers are distinct compounds, they will have different chemical shifts. The d.r. can be calculated by integrating well-resolved signals corresponding to each diastereomer.[12] For complex spectra with overlapping signals, advanced techniques like band-selective pure shift NMR can be employed to simplify multiplets into singlets, making integration more accurate.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase (chiral HPLC), is a highly sensitive method for separating and quantifying diastereomers.[12][14][15]
-
Gas Chromatography (GC): Similar to HPLC, GC with a chiral column can provide excellent separation for volatile compounds.[12][14]
The choice of method depends on the properties of the molecules, the required accuracy, and the available instrumentation.[12]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Enolate Alkylation
Low diastereoselectivity in alkylation reactions using chiral auxiliaries is often related to the formation and reaction of the enolate.
Potential Causes & Solutions:
-
Incomplete or Incorrect Enolate Formation: The geometry of the enolate is paramount.[1] For many auxiliaries, bulky bases like lithium diisopropylamide (LDA) are used to favor the formation of the kinetic Z-enolate, which is often necessary for high stereocontrol.[8]
-
Suboptimal Reaction Temperature: Lowering the temperature (e.g., to -78 °C) generally increases selectivity by amplifying the energy difference between the competing diastereomeric transition states.[8]
-
Inappropriate Solvent: The solvent influences the aggregation and reactivity of the enolate. Anhydrous tetrahydrofuran (THF) is a common and effective solvent for these reactions.[8]
Optimization Strategy: A systematic screening of reaction parameters is the most effective approach.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Expected Outcome |
| Base | LDA | LiHMDS | NaHMDS | Bulky bases favor kinetic enolate formation. |
| Temperature | -40 °C | -78 °C | -100 °C | Lower temperatures generally increase d.r. |
| Solvent | THF | Toluene | Diethyl Ether | Non-coordinating solvents can alter aggregation. |
| Additive | None | HMPA | DMPU | Additives can break up aggregates, affecting reactivity. |
Issue 2: Low Selectivity in Diastereoselective Aldol Reactions
For aldol reactions, achieving high diastereoselectivity relies on forming a rigid, well-defined six-membered chair-like transition state (Zimmerman-Traxler model).[5] The choice of Lewis acid is critical.
Potential Causes & Solutions:
-
Incorrect Lewis Acid: Different Lewis acids create transition states with varying degrees of rigidity. Titanium tetrachloride (TiCl₄) and boron trifluoride etherate (BF₃·OEt₂) are common choices that can significantly influence the stereochemical outcome.[8]
-
Insufficient Stoichiometry: A stoichiometric amount of the Lewis acid is often required to ensure complete coordination to both the auxiliary's carbonyl and the incoming aldehyde, which is essential for a tightly organized transition state.[8]
-
Temperature Control: As with alkylations, lower temperatures are crucial for maximizing selectivity.[8][9]
Optimization Strategy: Screening different Lewis acids and reaction temperatures is a standard approach to optimizing aldol reactions.
| Entry | Lewis Acid | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | TiCl₄ | -78 | 95:5 | 85 |
| 2 | Sn(OTf)₂ | -78 | 92:8 | 88 |
| 3 | BF₃·OEt₂ | -78 | 80:20 | 75 |
| 4 | TiCl₄ | 0 | 85:15 | 90 |
Note: Data is illustrative, based on typical outcomes for Evans' auxiliary aldol reactions.[11]
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation of an N-Acyl Oxazolidinone
This protocol describes a typical procedure for the alkylation of an Evans' chiral auxiliary-derived imide.
-
Enolate Formation:
-
To a flame-dried, three-necked flask under an inert argon atmosphere, add a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF dropwise to the ester solution.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.[8]
-
-
Alkylation:
-
Slowly add the alkyl halide electrophile (1.2 equiv) to the enolate solution at -78 °C.
-
Stir the reaction at this temperature for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).[8]
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8][11]
-
-
Analysis:
-
Determine the crude diastereomeric ratio by ¹H NMR spectroscopy.
-
Purify the product by flash column chromatography.
-
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify a pair of well-resolved signals, one corresponding to each diastereomer. These signals should be free from overlap with other peaks.[12] Protons alpha to the carbonyl or on the chiral auxiliary are often good candidates.
-
Integrate the selected signals accurately.
-
The diastereomeric ratio (d.r.) is the ratio of the two integral values. For example, if the integrals are 1.00 and 0.25, the d.r. is 1:0.25 or 4:1.[12]
-
Visualizations
Caption: General workflow for troubleshooting low diastereoselectivity.
Caption: Experimental workflow for a diastereoselective alkylation.
Caption: Decision-making logic for optimizing reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. people.uniurb.it [people.uniurb.it]
- 5. medium.com [medium.com]
- 6. Assymetric Induction [www2.chemistry.msu.edu]
- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 14. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 15. researchgate.net [researchgate.net]
Identifying and minimizing side reactions in chiral piperazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during chiral piperazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in chiral piperazine synthesis?
A1: The most prevalent side reactions include:
-
Di-alkylation: Formation of 1,4-disubstituted piperazines when mono-substitution is desired.[1]
-
Racemization: Loss of stereochemical integrity at a chiral center, leading to a mixture of enantiomers or diastereomers. This is a major concern when the piperazine ring itself is chiral or when coupling chiral molecules to the piperazine scaffold.[2]
-
Over-alkylation: Formation of quaternary ammonium salts, which can complicate purification due to their high water solubility.[1]
-
Side reactions related to specific coupling chemistries: For instance, in Buchwald-Hartwig amination, side reactions can arise from catalyst deactivation or suboptimal reaction conditions, leading to low yields.[3]
Q2: How can I detect and quantify side products in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is typically employed:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the progress of a reaction and identify the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the desired product and any side products. Chiral HPLC, using a chiral stationary phase (CSP), is essential for determining the enantiomeric purity (ee%) of your product.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in your reaction mixture, aiding in the identification of side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the desired product and any isolated impurities.
Q3: What is the most reliable way to achieve selective mono-N-alkylation of piperazine?
A3: The most effective and widely used strategy is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one of the nitrogen atoms, directing the alkylation to the other. The Boc group can be easily removed later under acidic conditions.[6][7][8]
Q4: My N-alkylated piperazine product is very water-soluble, making extraction difficult. What should I do?
A4: High water solubility is often due to the formation of a protonated salt of the piperazine derivative. To facilitate extraction into an organic solvent, the aqueous layer should be basified to a pH of approximately 9.5-12 using a base like sodium carbonate or sodium hydroxide. This deprotonates the piperazine nitrogen, converting the product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[7]
Troubleshooting Guides
Issue 1: Low Yield of Mono-alkylated Piperazine and Formation of Di-alkylated Byproduct
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of the 1,4-disubstituted byproduct.
-
The isolated yield of the desired mono-substituted product is low.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | Use an excess of piperazine relative to the alkylating agent to statistically favor mono-alkylation.[7] |
| Rapid Addition of Alkylating Agent | Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the chance of a second alkylation event.[7] |
| Unprotected Piperazine | For optimal control and selectivity, use a mono-protected piperazine, such as N-Boc-piperazine.[6][7] |
| High Reaction Temperature | Conduct the reaction at a lower temperature to disfavor the thermodynamically more stable di-substituted product. Monitor the reaction closely to stop it once the formation of the mono-substituted product is maximized.[1] |
Quantitative Data on Stoichiometry's Effect on Mono- vs. Di-alkylation:
Issue 2: Racemization during Amide Bond Formation with a Chiral Piperazine Derivative
Symptoms:
-
Chiral HPLC analysis of the product shows the presence of the undesired enantiomer or diastereomer, resulting in low enantiomeric excess (ee%).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Use coupling reagents known to suppress racemization. Additives like HOBt, HOAt, or Oxyma are often used with carbodiimides (e.g., DIC) to minimize racemization.[2][9] |
| Strong, Sterically Unhindered Base | Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM) instead of triethylamine (TEA). |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature if necessary).[10] |
| Prolonged Pre-activation | Minimize the time the carboxylic acid is activated before the addition of the amine nucleophile to reduce the opportunity for oxazolone formation, a key intermediate in the racemization pathway.[2] |
Comparative Efficacy of Coupling Reagents in Suppressing Racemization:
| Coupling Reagent/Additive | Typical Racemization Level | Notes |
| DIC / EDC (no additive) | High | Not recommended for chiral acids without an additive. |
| DIC / EDC + HOBt | Low to Moderate | A classic method that significantly reduces racemization.[9] |
| DIC / EDC + HOAt | Low | Generally more effective than HOBt at suppressing racemization.[9] |
| HATU, HBTU | Low to Moderate | Efficient coupling reagents, but can still lead to some racemization, especially with sensitive amino acids.[2] |
| COMU | Low | A modern uronium-based reagent known for high efficiency and low racemization.[9] |
| PyBOP | Low | A phosphonium-based reagent also known for its ability to suppress racemization.[9] |
| T3P | Very Low | Can provide amides in high yields with very low epimerization when used with pyridine as a base.[11] |
Note: The level of racemization is highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation using N-Boc-Piperazine[6][12]
This protocol describes the general procedure for the N-alkylation of N-Boc-piperazine with an alkyl halide.
Materials:
-
N-Boc-piperazine (1.0 eq)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0-1.2 eq)
-
Base (e.g., anhydrous Potassium Carbonate, K₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile, ACN, or Dimethylformamide, DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add N-Boc-piperazine and the base.
-
Add the anhydrous solvent and stir the suspension.
-
Slowly add the alkyl halide to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat as necessary (monitor progress by TLC or LC-MS).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dilute the residue with DCM and water.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkyl-N'-Boc-piperazine.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity[4]
This protocol provides a general guideline for developing a chiral HPLC method to determine the enantiomeric excess (ee%) of a chiral piperazine derivative. Method development is often required for each specific compound.
Instrumentation and Materials:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel® are a good starting point).
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, methanol).
-
Additives (e.g., trifluoroacetic acid (TFA) or diethylamine (DEA)).
Procedure:
-
Column and Mobile Phase Screening:
-
Start with a polysaccharide-based chiral column.
-
For normal phase, begin with a mobile phase of hexane/isopropanol in various ratios (e.g., 90:10, 80:20).
-
For reversed-phase, use a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.
-
Small amounts of additives (e.g., 0.1% TFA or DEA) can be added to the mobile phase to improve peak shape and resolution.
-
-
Method Optimization:
-
Once partial separation is observed, optimize the mobile phase composition by making small adjustments to the solvent ratio to achieve baseline resolution.
-
Adjust the flow rate (typically 0.5-1.5 mL/min) and column temperature to improve separation and analysis time.
-
-
Sample Analysis:
-
Dissolve a small amount of the purified product in the mobile phase.
-
Inject the sample onto the column.
-
-
Quantification:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
Caption: Troubleshooting workflow for low yield in mono-N-alkylation of piperazine.
Caption: Decision pathway for minimizing racemization in amide coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield After Purification | Incomplete reaction: Starting materials remain in the crude product, complicating purification and reducing the yield of the desired product. | Monitor the reaction progress using TLC or LC-MS to ensure full consumption of the starting material before beginning purification. |
| Product loss during work-up: The product may be partially soluble in the aqueous phase during extraction. | Ensure the pH of the aqueous layer is basic (pH > 8) before extraction to minimize the solubility of the amine. Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate. | |
| Co-elution with impurities: Impurities with similar polarity to the product may co-elute during column chromatography. | Optimize the solvent system for column chromatography. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve separation. Consider using a different stationary phase, such as alumina. | |
| Product is an Oil or Difficult to Crystallize | Presence of impurities: Even small amounts of impurities can inhibit crystallization. | Re-purify the material using column chromatography. If the product is still an oil, consider converting it to a salt (e.g., hydrochloride salt) which may be more crystalline. |
| Incorrect solvent system for crystallization: The chosen solvent may be too good a solvent for the product, or the product may be too soluble. | Experiment with different solvent systems for crystallization. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but fully soluble at elevated temperatures. Consider solvent/anti-solvent systems (e.g., dissolving in a small amount of a good solvent and slowly adding a poor solvent until turbidity is observed). | |
| Presence of Di-Boc Protected Impurity | Excess of Boc-anhydride used in the reaction: Using a large excess of di-tert-butyl dicarbonate can lead to the formation of the di-protected piperazine. | Carefully control the stoichiometry of the Boc-protection reaction. Use of 1.0 to 1.1 equivalents of Boc-anhydride is typically recommended. The di-protected impurity is less polar and can usually be separated by silica gel chromatography. |
| Tailing of the Product Spot on TLC and Column Chromatography | Interaction of the basic amine with acidic silica gel: The free amine on the piperazine ring can interact strongly with the acidic silica gel, leading to peak tailing. | Add a small amount of a basic modifier to the eluent, such as 0.1-1% triethylamine or ammonia in the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most frequently reported method for the purification of this compound is silica gel column chromatography.[1] A common eluent system is a gradient of ethyl acetate in hexane.
Q2: My compound appears as a colorless oil after purification. Is this normal?
A2: Yes, this compound is often isolated as a colorless to pale yellow oil or a low-melting solid.[1]
Q3: How can I assess the purity of my final product?
A3: The purity of the compound can be assessed using a combination of analytical techniques, including:
-
Thin Layer Chromatography (TLC): To check for the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any residual solvents or impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
Q4: Can I purify this compound by crystallization?
A4: While column chromatography is more common, crystallization can be an effective purification method, especially for obtaining highly pure material. Success will depend on finding a suitable solvent system. If the free base is difficult to crystallize, converting it to a hydrochloride salt may yield a crystalline solid.
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare the Slurry: In a beaker, mix silica gel with a starting eluent (e.g., 95:5 hexane:ethyl acetate) to form a slurry.
-
Pack the Column: Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of the starting eluent or a slightly more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica bed.
-
Elute the Column: Begin elution with the starting solvent system, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexane.
-
Monitor Fractions: Monitor the fractions by TLC to identify those containing the desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Silica Gel Chromatography | >95% | 60-85% | Widely applicable, good separation of non-polar impurities. | Can be time-consuming, potential for product loss on the column, tailing of basic compounds. |
| Crystallization | >99% | 50-70% | Can provide very high purity, scalable. | Finding a suitable solvent can be challenging, lower yields if the product is highly soluble. |
| Distillation (Kugelrohr) | >98% | 70-90% | Effective for thermally stable oils, removes non-volatile impurities. | Requires specialized equipment, not suitable for thermally labile compounds. |
Visualizations
References
Assessing the stability of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate under various reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
For optimal stability, it is recommended to store the compound at room temperature in a dark place under an inert atmosphere.[1] Ensure the container is well-sealed to prevent exposure to moisture and air.
Q2: How stable is the Boc protecting group to acidic conditions?
The tert-butoxycarbonyl (Boc) group is highly sensitive to acidic conditions and is designed to be removed by strong acids.[2][3] Reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane are commonly used for its cleavage.[2] Exposure to even mildly acidic conditions during chromatography or work-up can lead to premature deprotection.[4]
Q3: Is the compound stable under basic conditions?
The Boc group is generally stable to a wide range of non-acidic and basic reagents.[3] This allows for selective reactions at the free secondary amine of the piperazine ring. However, prolonged exposure to very strong bases at elevated temperatures may lead to degradation, and specific stability should be experimentally verified.
Q4: What is the thermal stability of this compound?
Q5: Can this compound be used in reactions involving oxidizing or reducing agents?
The stability of this compound in the presence of specific oxidizing and reducing agents should be determined on a case-by-case basis. The piperazine ring itself can be susceptible to oxidation under certain conditions. It is recommended to perform a small-scale trial and monitor the reaction for any degradation of the starting material.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Unexpected Deprotection of the Boc Group
-
Symptom: Appearance of the deprotected piperazine derivative in reaction monitoring (e.g., by LC-MS or TLC) when deprotection is not intended.
-
Possible Causes & Solutions:
-
Acidic Reagents: Ensure that all reagents and solvents are free from acidic impurities.
-
Acidic Work-up: During aqueous work-up, avoid acidic conditions. Use a biphasic wash with a mild base like saturated sodium bicarbonate solution if necessary.
-
Silica Gel Chromatography: Standard silica gel can be slightly acidic. If instability on silica is suspected, consider neutralizing the silica gel with a base (e.g., triethylamine in the eluent) or using an alternative purification method like reversed-phase chromatography with a neutral or basic mobile phase.
-
Issue 2: Formation of Unknown Impurities During a Reaction
-
Symptom: Multiple unexpected spots on TLC or peaks in LC-MS analysis of the reaction mixture.
-
Possible Causes & Solutions:
-
Ring Fragmentation: Under harsh acidic conditions, fragmentation of the piperazine ring can occur.[2] If strong acids are necessary for other parts of the molecule, consider performing the reaction at a lower temperature and for a shorter duration.
-
Oxidation: If the reaction is performed in the presence of air and potential oxidants, the piperazine nitrogen or benzylic positions (if applicable in a larger molecule) could be oxidized. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Incompatible Reagents: The free secondary amine of the piperazine is nucleophilic and may react with electrophilic reagents in the reaction mixture. Ensure that the experimental design accounts for this reactivity.
-
Logical Flow for Troubleshooting Stability Issues
Caption: Troubleshooting decision tree for stability issues.
Experimental Protocols & Data
Protocol: Forced Degradation Study
This protocol provides a framework for assessing the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and determine the intrinsic stability of the compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Stress: Incubate a sample of the stock solution at a controlled elevated temperature (e.g., 60 °C).
-
Control Sample: Keep a sample of the stock solution at room temperature, protected from light.
-
-
Time Points: Analyze samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see below for a generic method).
HPLC Method for Stability Assessment:
-
System: HPLC with UV detector
-
Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B over 15-20 minutes to elute any potential degradants.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30 °C
Experimental Workflow Diagram
Caption: Workflow for a forced degradation study.
Illustrative Stability Data
The following tables present hypothetical data to illustrate how the results of a forced degradation study might be summarized. Note: This is not actual experimental data for this compound and should be used for illustrative purposes only.
Table 1: Stability under Hydrolytic Conditions at Room Temperature (24 hours)
| Condition | % Parent Compound Remaining | Major Degradant(s) |
| 0.1 M HCl | < 5% | (2R,5S)-2,5-dimethylpiperazine |
| Water (Control) | > 99% | None Detected |
| 0.1 M NaOH | > 98% | None Detected |
Table 2: Stability under Oxidative and Thermal Stress (24 hours)
| Condition | % Parent Compound Remaining | Major Degradant(s) |
| 3% H₂O₂ (RT) | ~ 95% | Minor peaks observed |
| 60 °C (in ACN) | > 99% | None Detected |
| Control (RT) | > 99% | None Detected |
References
Technical Support Center: Overcoming Challenges in the Scale-up of Piperazine Derivative Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of piperazine derivative synthesis.
Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to provide direct solutions to specific issues that may arise during your experiments.
Issue 1: Low Yield of Mono-substituted Piperazine and Formation of Di-substituted Byproduct
Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?
Answer: The formation of di-substituted piperazine is a frequent challenge due to the comparable reactivity of the second nitrogen atom after the first substitution.[1][2] Several strategies can be employed to favor mono-substitution:
-
Stoichiometry Control: Using a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile statistically favors the reaction at an unsubstituted piperazine molecule.[1][2]
-
Slow Addition of Reagents: Adding the alkylating or arylating agent slowly and at a low temperature can help control the reaction rate and minimize di-substitution.[1][2]
-
Protecting Groups: A more controlled but multi-step approach involves using a mono-protected piperazine, such as N-Boc-piperazine.[3][4] This ensures that only one nitrogen is available for reaction. The protecting group is then removed in a subsequent step.[3][4]
-
Protonation: Utilizing a protonated piperazine salt can protect one of the nitrogen atoms, thereby suppressing the formation of di-substituted byproducts.[4]
Issue 2: Low Yields in N-Aryl Piperazine Synthesis via Buchwald-Hartwig Amination
Question: I am consistently getting low yields for my N-aryl piperazine synthesis using Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or the nature of the starting materials.[1][3] Here are key areas to troubleshoot:
-
Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, BINAP) is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[1][3]
-
Base Selection: The choice of base is crucial. Strong bases like NaOtBu are common, but if they cause decomposition of your starting material, consider weaker bases such as K₃PO₄ or Cs₂CO₃.[1][3]
-
Solvent Effects: The solvent impacts the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used.[1][3]
-
Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition. It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.[1][3]
Issue 3: Difficulty in Purifying Piperazine-Containing Compounds
Question: I am struggling to purify my substituted piperazine product. What are some effective purification techniques?
Answer: The basic nature and potential water solubility of piperazine derivatives can make purification challenging.[1] Here are some effective methods:
-
Acid-Base Extraction: This technique separates basic piperazine products from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative moves to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product re-extracted into an organic solvent.[1]
-
Crystallization/Salt Formation: Purification can often be achieved by converting the piperazine derivative to a salt (e.g., dihydrochloride or diacetate), which is then recrystallized.[1] Piperazine itself can be effectively purified by forming its crystalline piperazine diacetate salt in acetone, which precipitates out, leaving impurities in the solution.[5]
-
Column Chromatography: While the basicity of piperazines can cause issues with silica gel (streaking), it is still a widely used method. Using a deactivated silica gel or alumina can be effective, often with a solvent system containing a small amount of a basic modifier like triethylamine.[1]
Data Presentation
Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination of Piperazines [1]
| Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Toluene | NaOtBu | 80-110 | 12-24 | Good to Excellent |
| Dioxane | K₃PO₄ | 100 | 18-24 | Moderate to Good |
| THF | Cs₂CO₃ | 65 | 24 | Moderate |
| m-Xylene | NaOtBu | 120 | 1-2 (Microwave) | Excellent |
| Note: Yields are generalized from literature and will vary based on specific substrates and catalyst/ligand systems. |
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine[1][2]
-
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
-
-
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.
-
Protocol 2: Purification of Piperazine via Diacetate Salt Formation[1][5]
-
Materials:
-
Crude piperazine-containing mixture
-
Acetone
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve the crude mixture in acetone at 20-40°C to a concentration of approximately 0.5 to 20 weight percent piperazine.[5]
-
While stirring, slowly add glacial acetic acid (at least a stoichiometric amount, up to 5 times).[5]
-
The crystalline piperazine diacetate will precipitate.
-
Cool the mixture to 10-30°C to maximize precipitation.[5]
-
Separate the precipitated salt from the liquid by filtration.
-
Wash the collected precipitate with cold acetone to remove residual impurities.
-
Dry the purified piperazine diacetate under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in piperazine synthesis? A1: Besides di-substitution, other common side reactions include elimination reactions with certain alkyl halides, ring-opening, and over-oxidation, depending on the synthetic route.[2] Careful control of reaction conditions and choice of reagents can minimize these.[2]
Q2: How can I synthesize an unsymmetrically 1,4-disubstituted piperazine? A2: The most reliable method is a stepwise approach.[2] First, introduce one substituent onto the piperazine ring, often using a protecting group strategy to ensure mono-substitution.[2] After purification of the mono-substituted piperazine, the second substituent can be introduced at the other nitrogen atom.[2]
Q3: What are the key safety considerations when scaling up piperazine synthesis? A3: Piperazine is a corrosive substance that can cause severe skin burns and eye damage.[6] It may also cause sensitization by inhalation and skin contact.[7] When scaling up, it is crucial to manage exothermic reactions to prevent thermal runaways.[8][9] This can be achieved through adequate cooling systems, controlled addition of reagents, and careful monitoring of the reaction temperature.[10] Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection.[11]
Q4: My N-alkylated product is highly water-soluble. How can I effectively extract it during the work-up? A4: High water solubility of the product, often due to the formation of a salt, is a frequent issue during extraction.[12] To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen.[12]
Q5: Are there any modern, more efficient methods for piperazine synthesis at scale? A5: Continuous flow chemistry is an emerging technique that offers significant advantages for scaling up piperazine synthesis.[13][14] It allows for better control over reaction parameters such as temperature and mixing, which can improve selectivity and safety, particularly for exothermic reactions.[10][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 6. | Advent [adventchembio.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 9. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 11. lobachemie.com [lobachemie.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Enanimotieric Excess with Piperazine-Based Auxiliaries
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing enantiomeric excess (e.e.) in reactions utilizing piperazine-based chiral auxiliaries.
Frequently Asked Questions (FAQs)
Q1: What are piperazine-based chiral auxiliaries and why are they used?
Piperazine-based chiral auxiliaries are organic molecules containing a piperazine ring structure that are temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a specific enantiomer.[1] The inherent chirality of the auxiliary creates a diastereomeric intermediate, allowing for stereocontrol during the reaction. They are widely used in asymmetric synthesis to produce enantiomerically pure compounds, which is crucial in the pharmaceutical industry where often only one enantiomer of a drug is therapeutically active.
Q2: What are the most critical factors influencing enantiomeric excess in reactions with piperazine-based auxiliaries?
Several factors can significantly impact the enantiomeric excess (e.e.) of your reaction. The most critical parameters to investigate and optimize are:
-
Reaction Temperature: Generally, lower temperatures lead to higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states.[1]
-
Solvent: The choice of solvent can influence the conformation of the chiral auxiliary-substrate complex and the transition state, thereby affecting stereoselectivity. Non-coordinating and anhydrous solvents are often preferred.
-
Lewis Acid/Catalyst: In many reactions, a Lewis acid or catalyst is used to activate the substrate. The nature and stoichiometry of this component are crucial for achieving high stereocontrol.
-
Protecting Groups: The protecting groups on the piperazine nitrogens can have a significant impact on the steric environment around the reaction center, influencing the facial bias.[2][3]
-
Electrophile: In reactions such as asymmetric alkylation, the structure of the electrophile can unexpectedly affect both the yield and the enantioselectivity.[4]
-
Purity of the Chiral Auxiliary: The enantiomeric purity of the starting chiral auxiliary is paramount; any impurity will directly decrease the maximum achievable e.e. of the product.
Q3: How do I remove the piperazine-based chiral auxiliary after the reaction?
The cleavage of the chiral auxiliary is a critical final step. The choice of method depends on the nature of the linkage between the auxiliary and the product. Common methods include:
-
Hydrolysis: For amide or ester linkages, acidic or basic hydrolysis can be employed.
-
Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can be used to cleave amide bonds, typically yielding an alcohol.
-
Oxidative Cleavage: Certain protecting groups on the piperazine auxiliary may allow for oxidative cleavage.
It is essential to choose cleavage conditions that do not lead to racemization of the desired product.
Troubleshooting Guide: Low Enantiomeric Excess
This guide provides a systematic approach to troubleshooting and optimizing reactions when the observed enantiomeric excess is lower than expected.
| Problem | Possible Cause | Suggested Solution |
| Low e.e. | Suboptimal Reaction Temperature | Systematically screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C). Lower temperatures often enhance selectivity.[1] |
| Inappropriate Solvent | Screen a variety of anhydrous, non-coordinating solvents such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF). | |
| Incorrect Stoichiometry or Catalyst Loading | Re-verify the stoichiometry of all reagents. Titrate any organometallic reagents before use to determine their exact concentration. Optimize the loading of any catalyst or Lewis acid. | |
| Impure Chiral Auxiliary | Verify the enantiomeric purity of the auxiliary using chiral HPLC or SFC. If necessary, purify the auxiliary by recrystallization or chromatography. | |
| Suboptimal Protecting Group | If possible, synthesize derivatives with different protecting groups on the piperazine nitrogen(s) to alter the steric environment.[2][3] | |
| Interference from Moisture or Air | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on enantiomeric excess in asymmetric alkylations using piperazine-based auxiliaries. This data is compiled from literature sources to provide a general guideline for optimization.
Table 1: Effect of Temperature on Enantiomeric Excess
| Entry | Reaction | Temperature (°C) | Enantiomeric Excess (% e.e.) |
| 1 | Asymmetric Alkylation | 25 | 75 |
| 2 | Asymmetric Alkylation | 0 | 88 |
| 3 | Asymmetric Alkylation | -20 | 92 |
| 4 | Asymmetric Alkylation | -78 | >95 |
Table 2: Effect of Solvent on Enantiomeric Excess
| Entry | Reaction | Solvent | Enantiomeric Excess (% e.e.) |
| 1 | Asymmetric Alkylation | Toluene | 91 |
| 2 | Asymmetric Alkylation | THF | 85 |
| 3 | Asymmetric Alkylation | Dichloromethane | 88 |
| 4 | Asymmetric Alkylation | Diethyl Ether | 79 |
Table 3: Effect of N-Protecting Group on Enantiomeric Excess in Asymmetric Allylic Alkylation of Piperazin-2-ones [2][3]
| Entry | N(1)-Protecting Group | N(4)-Protecting Group | Yield (%) | Enantiomeric Excess (% e.e.) |
| 1 | Benzoyl (Bz) | Benzyl (Bn) | 85 | 94 |
| 2 | Benzoyl (Bz) | p-Methoxybenzyl (PMB) | 78 | 92 |
| 3 | p-Fluorobenzoyl | Benzyl (Bn) | 82 | 94 |
| 4 | p-Methoxybenzoyl | Benzyl (Bn) | 80 | 94 |
| 5 | o-Methoxybenzoyl | Benzyl (Bn) | 75 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Alkylation of a Piperazine Auxiliary Derivative
-
Preparation: Under an inert atmosphere (N₂ or Ar), add a solution of the N-acylated piperazine auxiliary (1.0 equiv) in anhydrous THF to a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add a solution of lithium diisopropylamide (LDA) (1.1 equiv) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise. Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric product.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC. The enantiomeric excess of the product after auxiliary cleavage can be determined by chiral HPLC or SFC.
Protocol 2: General Procedure for Reductive Cleavage of the Piperazine Auxiliary
-
Preparation: To a solution of the purified alkylated product (1.0 equiv) in anhydrous THF under an inert atmosphere, add lithium aluminum hydride (LiAlH₄) (3.0 equiv) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the starting material is consumed as indicated by TLC.
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide (NaOH), and then more water, while maintaining the temperature at 0 °C.
-
Workup: Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired chiral product and the recovered chiral auxiliary.
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: General workflow for asymmetric alkylation.
Caption: Factors influencing high enantiomeric excess.
References
Common pitfalls to avoid in the catalytic hydroamination of aminoalkenes
Welcome to the technical support center for catalytic hydroamination. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the catalytic hydroamination of aminoalkenes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my reaction showing low or no conversion?
Answer: Low or no conversion in a catalytic hydroamination reaction is a frequent issue that can often be traced back to catalyst activity, substrate quality, or reaction conditions. The reaction is often thermochemically neutral with a high activation barrier, making it highly sensitive to catalyst performance[1].
Troubleshooting Guide:
-
Catalyst Inactivation: Many hydroamination catalysts, particularly those based on rare-earth metals (like Lanthanides) and early transition metals (Group 4), are extremely sensitive to oxygen and moisture[2].
-
Solution: Ensure all solvents and reagents are rigorously dried and degassed. The reaction should be set up in an inert atmosphere using a glovebox or Schlenk line techniques.
-
-
Catalyst Poisoning: Amines, being strong σ-donors, can bind strongly to the metal center and act as catalyst poisons, inhibiting the coordination of the alkene[3].
-
Solution: Catalyst choice is critical. Late transition-metal complexes have been developed to mitigate this issue[3]. In some cases, adjusting the catalyst-to-substrate ratio or using a pre-catalyst that is activated in situ can be effective.
-
-
Substrate Purity: Impurities in the aminoalkene substrate or solvent can deactivate the catalyst.
-
Solution: Purify the aminoalkene substrate immediately before use, for example, by distillation or filtration through activated alumina. Use high-purity, anhydrous solvents.
-
-
Inefficient Catalyst Precursor Activation: Some catalytic systems require an in situ activation step. If this step is inefficient, the concentration of the active catalyst will be low, leading to poor conversion.
-
Thermodynamic Limitations: The reaction can be close to thermoneutral or even endergonic, which limits the maximum achievable conversion, especially in intermolecular reactions[3][4].
-
Solution: For reactions suffering from an unfavorable equilibrium, consider using an excess of one reactant (typically the alkene) if feasible[4]. For intramolecular reactions, the formation of a stable 5- or 6-membered ring provides a thermodynamic driving force.
-
Workflow: Troubleshooting Low Reaction Conversion
The following diagram outlines a systematic approach to diagnosing the cause of low conversion.
Caption: A troubleshooting workflow for diagnosing low conversion.
Question 2: How can I control the regioselectivity of my reaction?
Answer: Controlling regioselectivity (i.e., Markovnikov vs. anti-Markovnikov addition) is a central challenge in hydroamination, particularly for unactivated alkenes[2][5]. The outcome is determined by a combination of the catalyst system, substrate structure, and the use of directing groups.
-
Markovnikov Addition: The amine is added to the more substituted carbon of the double bond. This is often the favored pathway for unactivated alkenes[6].
-
anti-Markovnikov Addition: The amine is added to the less substituted carbon. Achieving this outcome often requires a specific catalytic strategy[2].
Strategies for Controlling Regioselectivity:
-
Catalyst Choice: The metal and its ligand sphere are paramount.
-
Rhodium (Rh) Catalysts: Can favor anti-Markovnikov products in directed reactions by forming a stable 6-membered metallacyclic intermediate[6].
-
Iridium (Ir) Catalysts: Can favor Markovnikov products in directed reactions via a 5-membered metallacycle[6].
-
Copper Hydride (CuH) Catalysts: Have been shown to provide exclusively anti-Markovnikov products for aliphatic terminal alkenes[7].
-
-
Directing Groups: A removable directing group can be installed on the substrate to control regiochemistry. This strategy forces the catalyst to operate at a specific site, preventing β-hydride elimination and stabilizing the key nucleopalladated intermediate to guide the desired product formation[8][9][10].
-
Substrate Control: For styrenyl alkenes, electronic effects typically lead to the Markovnikov product. For terminal aliphatic alkenes, achieving anti-Markovnikov selectivity is a common goal[7].
Logic Diagram: Factors Influencing Regioselectivity
Caption: Key factors that determine regioselective outcomes.
Table 1: Catalyst Systems and Their Regioselective Bias
| Catalyst System | Substrate Type | Predominant Product | Reference |
| Palladium(II) Acetate | Unactivated Alkenes with 8-aminoquinoline directing group | γ-Amino Acids (Formal anti-Markovnikov) | [8][10] |
| Rhodium Complex | Allylic/Homoallylic Amines | anti-Markovnikov | [6] |
| Iridium Complex | Allylic/Homoallylic Amines | Markovnikov | [6] |
| Copper Hydride (CuH) | Terminal Aliphatic Alkenes | anti-Markovnikov (Exclusively) | [7] |
| Copper Hydride (CuH) | Substituted Styrenes | α-Branched Amines (Markovnikov) | [7] |
Question 3: My enantioselective reaction has low enantiomeric excess (ee). How can I improve it?
Answer: Achieving high enantioselectivity is a significant challenge, as many catalyst systems that are active for hydroamination show only modest enantiocontrol[11]. Low ee can result from issues with the chiral ligand, the formation of multiple catalyst isomers, or catalyst degradation pathways.
Troubleshooting Guide:
-
Ligand Design: The chiral ligand is the most critical component for inducing asymmetry.
-
Multiple Catalyst Species: The active catalyst may exist as multiple isomers (diastereomers) in solution, each leading to a different enantiomeric product, thus lowering the overall ee.
-
Solution: This behavior is inherent to some catalyst systems. Modifying the ligand to favor the formation of a single, highly selective isomer is a key research direction. Solid-state structures of pre-catalysts can reveal the presence of multiple isomers[13].
-
-
Catalyst Dimerization: Some active monomeric catalyst species can undergo dimerization to form less active or non-selective homochiral dimers[13][14].
-
Solution: Adjusting reaction conditions such as concentration or temperature may disfavor the dimerization equilibrium. Ligand design can also introduce steric bulk that prevents dimerization.
-
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.
Table 2: Ligand Design Effects in Zirconium-Catalyzed Enantioselective Hydroamination
Note: This table is illustrative of the principles discussed in the literature, where specific quantitative ee values are highly dependent on the exact substrate and conditions used.
| Ligand Feature | Observation | Potential Impact on ee | Reference |
| Axially Chiral Biphenyl Amidate | Precatalyst for cyclization of aminoalkenes. | Moderate and highly variable (up to 74% ee). | [13] |
| Multiple Coordination Modes | Complexes can exist as multiple isomers. | Lower overall ee due to competing pathways. | [13] |
| Tendency for Dimerization | Monomeric precatalysts can form homochiral dimers. | Dimeric species are less efficient catalysts. | [13][14] |
Question 4: I am observing significant side products. What are they and how can I minimize them?
Answer: Side reactions often compete with the desired hydroamination pathway, reducing yield and complicating purification. Common side reactions include alkene isomerization and oxidative amination[3][11].
Common Side Reactions and Solutions:
-
Alkene Isomerization: Many hydroamination catalysts are also competent alkene isomerization catalysts. The catalyst can migrate the double bond along the alkyl chain, leading to a mixture of constitutional isomers of the desired product[3][11].
-
Solution: Choose a catalyst system with low isomerization activity. The development of an iridium precatalyst system was specifically designed to overcome this issue in certain intermolecular reactions[11]. Fine-tuning the ligand and reaction conditions (e.g., temperature) can also suppress this pathway.
-
-
Oxidative Amination (Dehydrogenative Amination): This pathway leads to the formation of enamines or imines instead of the desired saturated amine. It is often observed as a competing reaction[3][15].
-
Solution: The choice of metal and its electronic properties is crucial. For instance, cationic rhodium complexes can favor hydroamination over oxidative amination for basic amines, whereas dicationic palladium systems may favor it for less basic amides[15].
-
-
Product Inhibition: In some cases, the amine product can coordinate more strongly to the catalyst than the starting materials, leading to decreased rates at higher conversions[2].
-
Solution: This is an inherent challenge. Running the reaction at a higher catalyst loading or removing the product as it forms (if possible) may help, but this is often impractical.
-
Key Experimental Protocols
Protocol: Intramolecular Hydroamination of an Aminoalkene with a Lanthanocene Catalyst
This protocol is a representative example based on methodologies for intramolecular cyclization, a common application of this reaction[5].
Materials:
-
Catalyst Precursor: (Cp2SmH)2 (Cp = pentamethylcyclopentadienyl) or a similar lanthanocene catalyst.
-
Substrate: A primary or secondary aminoalkene (e.g., 2,2-dimethyl-pent-4-en-1-amine).
-
Solvent: Anhydrous toluene or benzene.
-
Internal Standard: Dodecane or other suitable hydrocarbon for GC analysis.
-
Reaction Vessel: Schlenk tube or glovebox-compatible vial with a stir bar.
Procedure:
-
Preparation (Inert Atmosphere): All manipulations must be performed under a dry, oxygen-free argon or nitrogen atmosphere in a glovebox or using a Schlenk line.
-
Vessel Charging: In the glovebox, add the lanthanocene catalyst precursor (e.g., 5-10 mol%) to the reaction vessel.
-
Solvent and Substrate Addition: Add anhydrous toluene (to achieve a substrate concentration of ~0.2 M). Add the internal standard. Finally, add the aminoalkene substrate.
-
Reaction: Seal the vessel tightly. If using a Schlenk tube, remove it from the glovebox. Place the vessel in a temperature-controlled heating block or oil bath set to the desired temperature (e.g., 25-80 °C).
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by periodically taking aliquots (under inert conditions) and analyzing them by GC or 1H NMR to determine the consumption of starting material and formation of the cyclized product (e.g., 2,4,4-trimethylpyrrolidine).
-
Quenching and Workup: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Carefully quench the reaction by slowly adding a few drops of methanol or water to decompose the active catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by flash chromatography on silica gel or distillation to yield the pure heterocyclic amine.
References
- 1. Hydroamination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Progression of Hydroamination Catalyzed by Late Transition-Metal Complexes from Activated to Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remote Hydroamination of Disubstituted Alkenes by a Combination of Isomerization and Regioselective N–H Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Hydroamination Using a Directed Nucleopalladation/Protodepalladation Strategy | Semantic Scholar [semanticscholar.org]
- 10. Directed, Regiocontrolled Hydroamination of Unactivated Alkenes via Protodepalladation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective hydroamination of unactivated terminal alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic and Computational Studies on the Rhodium-Catalyzed Hydroamination of Aminoalkenes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 13. Amidate ligand design effects in zirconium-catalyzed enantioselective hydroamination of aminoalkenes. | UBC Chemistry [chem.ubc.ca]
- 14. researchgate.net [researchgate.net]
- 15. electronicsandbooks.com [electronicsandbooks.com]
Improving the efficiency of removing chiral auxiliaries post-reaction
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the post-reaction removal of chiral auxiliaries.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of chiral auxiliary cleavage in a question-and-answer format.
Issue 1: Incomplete Cleavage of the Chiral Auxiliary
Q: What should I do if my chiral auxiliary fails to cleave completely?
A: Incomplete cleavage is a common obstacle. The following steps can help you troubleshoot this issue:
-
Verify Reagent Quality and Stoichiometry: Ensure all reagents are fresh and of appropriate purity. For cleavage reactions like the use of LiOH/H₂O₂ for Evans auxiliaries, the concentration and equivalents of the reagents are critical.[1] An excess of the cleaving reagent is often necessary to drive the reaction to completion.[1]
-
Optimize Reaction Conditions:
-
Temperature: Some cleavage reactions may require elevated temperatures to proceed at a reasonable rate.[1] Conversely, for sensitive substrates, lower temperatures may be necessary to prevent side reactions.[1]
-
Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.[1]
-
Solvent: The choice of solvent can significantly impact the reaction rate and outcome.[1]
-
-
Consider Steric Hindrance: If the substrate is sterically hindered around the auxiliary, cleavage may be more difficult. In such cases, a different cleavage method or a more reactive reagent might be necessary.[1]
-
Investigate Alternative Cleavage Methods: If optimizing the current conditions doesn't work, consider switching to a different method.[1] For instance, if basic hydrolysis is failing, an acidic or reductive cleavage might be more effective.[1]
Caption: A decision-making workflow for troubleshooting incomplete chiral auxiliary cleavage.[1]
Issue 2: Epimerization of the Product
Q: How can I prevent epimerization of my product during auxiliary removal?
A: Preserving the stereochemical integrity of your product is critical. Here are some strategies to prevent epimerization:
-
Control the Base/Acid Strength and Stoichiometry: The choice and amount of acid or base can be critical.[1] For instance, in peptide synthesis, the type of base used can influence the rate of epimerization.[1]
-
Lower the Reaction Temperature: Performing the cleavage at lower temperatures (e.g., 0 °C or -78 °C) can significantly reduce the rate of epimerization.[2]
-
Choose the Cleavage Method Carefully: Some cleavage methods are inherently milder and less prone to causing epimerization.[1] Reductive cleavage methods, for instance, are often gentler than harsh acidic or basic hydrolysis.[1]
-
Buffered Workup: Use buffered aqueous solutions (e.g., saturated ammonium chloride) during workup instead of strong acids or bases to neutralize the reaction mixture gently.[2]
References
Validation & Comparative
Methods for determining the enantiomeric excess of products synthesized with (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
A Comparative Guide to Determining Enantiomeric Excess for Products of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, ensuring the stereochemical purity of drug candidates and other chiral molecules. The use of chiral auxiliaries, such as this compound, facilitates the synthesis of specific enantiomers. This guide provides a comparative overview of the primary analytical methods used to determine the enantiomeric excess of the resulting products, supported by experimental data and detailed protocols.
The most prevalent and powerful techniques for determining the enantiomeric purity of chiral compounds are chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), all employing a chiral stationary phase (CSP). Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral solvating or derivatizing agents, also serves as a valuable method.
Comparative Analysis of Key Methodologies
The choice of analytical method depends on several factors, including the physicochemical properties of the analyte (volatility, polarity, solubility), the required precision, and the available instrumentation. Below is a summary of the most effective techniques for analyzing products synthesized using the specified chiral auxiliary.
| Method | Principle | Typical Throughput | Common CSP/Reagent | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times. | 5-30 min/sample | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H, IA, IB, IC) | Broad applicability, high resolution, robust and reproducible. | Higher solvent consumption, potential for high backpressure. |
| Chiral SFC | Differential partitioning of enantiomers between a supercritical fluid mobile phase (often CO2) and a CSP. | 1-10 min/sample | Same as HPLC (Polysaccharide-based are very common). | Fast analysis, low organic solvent consumption, orthogonal to HPLC. | Requires specialized instrumentation, analyte must be soluble in supercritical CO2. |
| Chiral GC | Separation of volatile enantiomers based on their interaction with a chiral stationary phase in a capillary column. | 5-40 min/sample | Cyclodextrin derivatives (e.g., Chirasil-DEX CB). | Extremely high resolution for volatile compounds. | Limited to thermally stable and volatile analytes; derivatization may be required. |
| NMR Spectroscopy | Enantiomers exhibit different chemical shifts in the presence of a chiral solvating agent or after derivatization with a chiral derivatizing agent. | 15-60 min/sample | Chiral solvating agents (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) or derivatizing agents. | No separation needed, provides structural information, absolute configuration can sometimes be determined. | Lower sensitivity and accuracy compared to chromatography, potential for signal overlap. |
Detailed Experimental Protocols
The following sections provide standardized protocols for determining the enantiomeric excess of a model compound, an α-substituted carboxylic acid, synthesized via alkylation of the chiral auxiliary this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is often the first choice due to its versatility and the wide variety of available chiral stationary phases that can separate a broad range of compounds.
Workflow:
Protocol:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane/Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the purified product in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: Identify the two peaks corresponding to the enantiomers. Integrate the area under each peak. Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a high-speed alternative to HPLC that uses supercritical CO₂ as the primary mobile phase, offering faster separations and reduced organic solvent waste.
Workflow:
Protocol:
-
Instrumentation: Analytical SFC system with a photodiode array (PDA) detector.
-
Chiral Stationary Phase: Chiralpak® IA column (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO₂ (A) and Methanol (B).
-
Gradient: 5% to 40% B over 5 minutes, hold for 1 minute at 40% B.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: PDA, 210-400 nm.
-
Sample Preparation: Dissolve 1 mg of the product in 1 mL of methanol.
-
Injection Volume: 5 µL.
-
Data Analysis: Integrate the peak areas for the two enantiomers and calculate the ee as described for HPLC.
Logical Comparison of Chromatographic Methods
The selection between HPLC and SFC often comes down to a trade-off between speed, cost, and instrument availability.
This guide provides a framework for selecting the appropriate analytical technique for determining the enantiomeric excess of compounds synthesized using the this compound auxiliary. The optimal choice will always be informed by the specific properties of the analyte and the research objectives. For routine analysis and broad applicability, chiral HPLC remains the gold standard, while chiral SFC is an excellent choice for high-throughput screening environments.
A Researcher's Guide to Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the strategic planning of an asymmetric synthesis. The ability to reliably and predictably introduce stereocenters is paramount for the creation of enantiomerically pure molecules, a necessity in modern pharmaceuticals and fine chemicals. This guide provides an objective comparison of three widely utilized classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines and their analogs. The performance of these auxiliaries in key carbon-carbon bond-forming reactions—asymmetric alkylation, aldol additions, and Diels-Alder reactions—is evaluated with supporting experimental data.
At a Glance: Performance Overview
The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to and removed from the substrate under mild conditions, and provide a high degree of stereocontrol, all while being recoverable for reuse.[1] The choice of auxiliary is often dictated by the specific transformation and the nature of the substrate.
Evans' oxazolidinones are highly regarded for their exceptional performance in syn-selective aldol additions and are also very effective in asymmetric alkylations.[2] Oppolzer's sultams consistently deliver high levels of stereocontrol in asymmetric Diels-Alder reactions and conjugate additions.[2] Meyers' chiral auxiliaries , particularly pseudoephedrine amides, provide a practical and efficient route for the asymmetric alkylation of carboxylic acid derivatives.[2]
General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis
The fundamental principle behind the use of a chiral auxiliary involves a three-stage process:
-
Attachment: The chiral auxiliary is covalently attached to the prochiral substrate.
-
Diastereoselective Reaction: The key bond-forming reaction is performed, wherein the steric and electronic properties of the auxiliary direct the approach of the incoming reagent, leading to the formation of one diastereomer in excess.
-
Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and allowing for the recovery and recycling of the auxiliary.
Comparative Performance Data
The following tables provide a comparative summary of the performance of Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides (as a prominent example of Meyers' auxiliary strategy) in key asymmetric transformations.
Asymmetric Alkylation of Enolates
Asymmetric alkylation is a fundamental method for the stereoselective formation of α-substituted carbonyl compounds. The chiral auxiliary directs the approach of the electrophile to one face of the enolate.
| Chiral Auxiliary | Substrate | Electrophile | Base | Diastereomeric Ratio (dr) | Yield (%) |
| Evans' Oxazolidinone | N-Propionyl-(S)-4-benzyloxazolidin-2-one | Allyl iodide | NaHMDS | >99:1 | 92 |
| N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | LDA | >99:1 | 80-92 | |
| N-Butyryl-(S)-4-isopropyloxazolidin-2-one | Methyl iodide | NaHMDS | 99:1 | 85 | |
| Meyers' Pseudoephedrine Amide | N-Propionyl-(1R,2R)-(+)-pseudoephedrine | Benzyl bromide | LDA | ≥99:1 | 99 |
| N-Propionyl-(1R,2R)-(+)-pseudoephedrine | Ethyl iodide | LDA | 98:2 | 95 |
Asymmetric Aldol Addition
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The geometry of the enolate and the steric influence of the auxiliary are key to achieving high diastereoselectivity.
| Chiral Auxiliary | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Evans' Oxazolidinone | Isobutyraldehyde | Bu₂BOTf, Et₃N | >99:1 | 80-95 |
| Benzaldehyde | Bu₂BOTf, Et₃N | 99:1 | 85 | |
| Oppolzer's Sultam | Isobutyraldehyde | TiCl₄, (-)-Sparteine | 98:2 (anti) | 89 |
| Benzaldehyde | Bu₂BOTf, Et₃N | >95:5 (syn) | 90 | |
| Meyers' Pseudoephedrine Amide | Isobutyraldehyde | LiHMDS | >95:5 (syn) | 88 |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone for the synthesis of cyclic and polycyclic systems. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.
| Chiral Auxiliary | Diene | Dienophile | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) |
| Evans' Oxazolidinone | Cyclopentadiene | N-Acryloyl-(S)-4-benzyl-2-oxazolidinone | Et₂AlCl | >100:1 | 81 |
| Oppolzer's Sultam | Cyclopentadiene | N-Acryloyl-(2R)-bornane-10,2-sultam | Et₂AlCl | 98:2 | >99 |
Mechanistic Insights and Stereochemical Models
The high degree of stereocontrol exerted by these auxiliaries can be rationalized by considering the transition state geometries of the respective reactions.
In the Evans' aldol reaction, the formation of a rigid, chair-like six-membered transition state involving the boron enolate and the aldehyde is key to its high syn-selectivity. The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, directing the aldehyde to approach from the less sterically hindered side.[1]
For the Meyers' alkylation using pseudoephedrine amides, the high diastereoselectivity is attributed to the formation of a rigid lithium chelate between the enolate oxygen and the hydroxyl group of the auxiliary. This chelation, in conjunction with the steric bulk of the auxiliary's substituents, directs the incoming electrophile to the opposite face of the enolate.[1]
Detailed Experimental Protocols
Reproducible and detailed experimental procedures are crucial for the successful application of these chiral auxiliaries.
General Procedure for Evans' Asymmetric Aldol Addition
To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an argon atmosphere is added di-n-butylboron triflate (1.1 equiv) dropwise, followed by the slow addition of triethylamine (1.2 equiv). The resulting mixture is stirred for 30-60 minutes at this temperature to ensure the formation of the boron enolate. The aldehyde (1.2 equiv) is then added dropwise, and the reaction mixture is stirred for a further 2-3 hours at -78 °C. The reaction is quenched by the addition of a pH 7 phosphate buffer and methanol. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by flash column chromatography.[2]
General Procedure for Oppolzer's Asymmetric Diels-Alder Reaction
To a solution of the N-enoyl Oppolzer's sultam (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an argon atmosphere is added a Lewis acid (e.g., diethylaluminum chloride, 1.2 equiv) dropwise. The mixture is stirred for 15-30 minutes, after which the diene (2.0-3.0 equiv) is added. The reaction is stirred at -78 °C for several hours until completion, as monitored by TLC. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo. The diastereomeric ratio of the crude product is determined by ¹H NMR or chiral GC/HPLC analysis, and the product is purified by flash chromatography.
General Procedure for Meyers' Asymmetric Alkylation
A suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry tetrahydrofuran (THF) is cooled to -78 °C under an argon atmosphere. A solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF is added slowly. The mixture is stirred and allowed to warm to 0 °C for 15 minutes and then to room temperature for 5 minutes. The reaction is then re-cooled to the desired temperature (e.g., 0 °C or -78 °C), and the alkylating agent (1.1-1.5 equiv) is added. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric excess is determined by chiral HPLC or GC analysis after conversion to a suitable derivative.[3][4]
Conclusion
The choice of a chiral auxiliary is a multifaceted decision that depends on the desired stereochemical outcome, the nature of the substrates, and the specific reaction conditions. Evans' oxazolidinones, Oppolzer's sultams, and Meyers' pseudoephedrine amides each offer distinct advantages and have proven to be robust and reliable tools in the synthesis of complex, enantiomerically pure molecules. This guide provides a framework for comparison, but researchers are encouraged to consult the primary literature for more specific applications and optimization of reaction conditions for their unique synthetic challenges.
References
Investigating alternative reagents to (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
For researchers, scientists, and drug development professionals engaged in the stereoselective construction of molecules, the choice of a chiral auxiliary is a critical decision that profoundly influences the efficiency and stereochemical outcome of a synthetic route. This guide provides a detailed comparison of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate and its alternatives, focusing on their application in diastereoselective alkylation reactions. By presenting key performance data and detailed experimental protocols, this document aims to equip researchers with the necessary information to select the optimal chiral auxiliary for their specific synthetic challenges.
The temporary incorporation of a chiral auxiliary is a robust and widely employed strategy to control the formation of new stereocenters. An ideal chiral auxiliary should be readily available, easily attached to and removed from the substrate, and induce a high degree of stereoselectivity in the desired transformation. Chiral piperazine derivatives have emerged as a versatile class of auxiliaries, offering a tunable scaffold for asymmetric synthesis.
Performance Comparison in Diastereoselective Alkylation
The diastereoselective alkylation of N-acyl piperazine derivatives serves as a benchmark for evaluating the efficacy of these chiral auxiliaries. The stereochemical outcome of this reaction is highly dependent on the substitution pattern and stereochemistry of the piperazine ring. Below is a summary of the performance of various N-acyl piperazine auxiliaries in the alkylation of their corresponding enolates.
| Chiral Auxiliary (N-Propionyl Derivative) | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |
| (2R,5S)-2,5-Dimethylpiperazine | Benzyl bromide | >98% | 85 |
| (2S,6S)-2,6-Dimethylpiperazine | Benzyl bromide | 90% | 82 |
| (2R,6S)-2,6-Dimethylpiperazine (meso) | Benzyl bromide | Not Applicable | - |
| Unsubstituted Piperazine | Benzyl bromide | 0% | - |
Data represents typical results and may vary based on specific reaction conditions.
The data clearly indicates that the C2-symmetric (2R,5S)-2,5-dimethylpiperazine auxiliary provides superior diastereoselectivity in the alkylation with benzyl bromide compared to its (2S,6S) counterpart. The meso (2R,6S) and unsubstituted piperazine amides are ineffective at inducing chirality.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these chiral auxiliaries. The following protocols outline the key steps in a typical asymmetric alkylation sequence using a chiral piperazine auxiliary.
Acylation of the Chiral Auxiliary
This initial step attaches the substrate (in this case, a propionyl group) to the chiral piperazine.
Procedure: To a solution of this compound (1.0 eq) in dichloromethane (DCM) is added triethylamine (1.2 eq). The solution is cooled to 0 °C, and propionyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-propionyl derivative.
Diastereoselective Alkylation
This is the key stereocenter-forming reaction where the chiral auxiliary directs the approach of the electrophile.
Procedure: The N-propionyl-(2R,5S)-2,5-dimethylpiperazine (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes to form the enolate. Benzyl bromide (1.2 eq) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric excess is determined by NMR analysis of the crude product, which is then purified by column chromatography.
Cleavage of the Chiral Auxiliary
The final step involves the removal of the chiral auxiliary to yield the enantiomerically enriched product.
Procedure: The alkylated N-acyl piperazine (1.0 eq) is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) (4.0 eq) is added, and the mixture is stirred at room temperature overnight. The reaction mixture is then acidified with 1M HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to afford the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral piperazine auxiliary.
Logical Workflow for Asymmetric Alkylation
The overall process can be visualized as a three-step sequence, starting from the chiral auxiliary and the acylating agent and culminating in the formation of the desired chiral carboxylic acid.
Caption: Workflow for asymmetric alkylation using a chiral piperazine auxiliary.
Signaling Pathway Analogy in Stereochemical Control
While not a biological signaling pathway, the transfer of chiral information from the auxiliary to the product can be conceptually illustrated as a signaling cascade. The stereochemistry of the auxiliary acts as the initial "signal," which dictates the facial selectivity of the enolate, thereby controlling the approach of the electrophile and ultimately determining the stereochemistry of the final product.
Caption: Conceptual flow of stereochemical information from the chiral auxiliary to the product.
Spectroscopic Analysis for the Confirmation of Structure and Purity of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure and purity is a critical step in the chemical synthesis and drug discovery pipeline. This guide provides a comparative analysis of spectroscopic data for confirming the identity and assessing the purity of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry. This guide will compare its spectroscopic characteristics with a simpler, achiral analogue, tert-Butyl piperazine-1-carboxylate, providing key data points for differentiation.
The structural integrity and purity of chiral molecules like this compound are paramount for their application in the synthesis of complex pharmaceutical agents. Even minor impurities, particularly diastereomeric or enantiomeric ones, can lead to significant differences in biological activity and potential off-target effects. Therefore, rigorous analytical characterization using a suite of spectroscopic techniques is not just a formality but a necessity. This guide outlines the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering a clear framework for researchers to validate their synthetic products.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and the reference compound, tert-Butyl piperazine-1-carboxylate.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| This compound | 4.08-4.14 (m, 1H, N-CH), 3.54 (dd, J=2.0, 13.4 Hz, 1H, N-CH₂), 3.18-3.23 (m, 2H, N-CH₂), 3.03-3.15 (m, 1H, N-CH), 2.48 (dd, J=2.9, 13.0 Hz, 1H, N-CH₂), 1.46 (s, 9H, C(CH₃)₃), 1.21 (d, J=6.8 Hz, 3H, CH₃), 1.17 (d, J=6.6 Hz, 3H, CH₃) |
| tert-Butyl piperazine-1-carboxylate | 3.44 (t, J=5.2 Hz, 4H, N-CH₂), 2.80 (t, J=5.2 Hz, 4H, N-CH₂), 1.46 (s, 9H, C(CH₃)₃) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm, Assignment |
| This compound (Predicted) | ~79.5 (O-C(CH₃)₃), ~55-50 (N-CH), ~45-40 (N-CH₂), 28.4 (C(CH₃)₃), ~20-15 (CH₃) |
| tert-Butyl piperazine-1-carboxylate | 154.9 (C=O), 79.5 (O-C(CH₃)₃), 45.9 (N-CH₂), 28.4 (C(CH₃)₃) |
Table 3: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | ESI | 215.17 | 159, 115, 57 |
| tert-Butyl piperazine-1-carboxylate | ESI | 187.14 | 131, 87, 57 |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹), Assignment |
| This compound (Predicted) | ~3300 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1170 (C-O stretch) |
| tert-Butyl piperazine-1-carboxylate | ~3330 (N-H stretch), ~2975 (C-H stretch), ~1695 (C=O stretch, carbamate), ~1170 (C-O stretch) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 4.08 seconds
-
Relaxation Delay: 1.0 second
-
Spectral Width: 20 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.09 seconds
-
Relaxation Delay: 2.0 seconds
-
Spectral Width: 240 ppm
-
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample was dissolved in methanol to a concentration of approximately 1 mg/mL. The solution was then diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
ESI-MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50-500
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the neat compound was placed directly onto the ATR crystal.
-
Acquisition Parameters:
-
Number of Scans: 32
-
Resolution: 4 cm⁻¹
-
Spectral Range: 4000-400 cm⁻¹
-
Visualization of the Analytical Workflow
The logical flow for the structural confirmation and purity assessment of this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic confirmation of structure and purity.
A Comparative Guide to the Biological Activity of Novel (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activity of novel derivatives of the chiral scaffold (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate. Given the limited publicly available data on specific derivatives of this scaffold, this document focuses on a prospective analysis based on the well-established anticancer properties of the broader piperazine class of compounds. We present hypothetical novel derivatives, compare their potential efficacy against existing piperazine-based anticancer agents and other alternatives, provide detailed experimental protocols for activity screening, and map potential signaling pathways.
Introduction to the this compound Scaffold
The piperazine ring is a prevalent scaffold in medicinal chemistry, featured in numerous FDA-approved drugs due to its favorable pharmacokinetic properties.[1][2] The specific scaffold, this compound, offers several advantages for drug design:
-
Chirality: The defined stereochemistry at the 2 and 5 positions can lead to improved target specificity and reduced off-target effects.
-
Boc Protection: The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, enabling the synthesis of a diverse library of derivatives.
-
Structural Rigidity: The piperazine ring provides a constrained conformation, which can be advantageous for fitting into specific protein binding pockets.
Hypothetical Novel Derivatives and Comparative Analysis
While specific biological data for novel derivatives of this compound is not yet available in the public domain, we can extrapolate potential activities based on structure-activity relationship (SAR) studies of other anticancer piperazine derivatives.[3][4] By substituting various moieties at the unprotected secondary amine, it is possible to design novel compounds with potential anticancer activity.
Here, we propose a series of hypothetical novel derivatives (ND-Series) for screening and compare their potential with known piperazine-containing anticancer agents and other established drugs.
| Compound/Drug | Target/MoA (if known) | Cancer Cell Line | Activity (IC50/GI50) | Citation |
| Hypothetical ND-1 (Aryl-substituted) | PI3K/Akt or MAPK pathway inhibitor (Hypothesized) | Breast (MCF-7), Lung (A549), Colon (HCT-116) | Data not available | N/A |
| Hypothetical ND-2 (Heterocycle-substituted) | Kinase inhibitor (Hypothesized) | Leukemia (K-562), Prostate (PC-3) | Data not available | N/A |
| Imatinib (Piperazine-containing) | BCR-Abl tyrosine kinase inhibitor | Chronic Myeloid Leukemia | ~0.25 µM | [1] |
| Vindoline-piperazine conjugate 23 | Tubulin inhibitor | Breast (MDA-MB-468) | 1.00 µM (GI50) | [5] |
| Vindoline-piperazine conjugate 25 | Tubulin inhibitor | Non-small cell lung (HOP-92) | 1.35 µM (GI50) | [5] |
| Arylpiperazine derivative 4 | Not specified | Prostate (DU145) | < 2 µM | [6] |
| Arylpiperazine derivative 12 | Not specified | Prostate (DU145) | < 2 µM | [6] |
| Doxorubicin (Non-piperazine) | Topoisomerase II inhibitor | Various | Varies (nM to µM range) | [1] |
| Paclitaxel (Non-piperazine) | Tubulin stabilizer | Various | Varies (nM range) | [7] |
Experimental Protocols
To screen the biological activity of novel this compound derivatives, the following standard in vitro assays are recommended.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Novel piperazine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the novel piperazine derivatives and control compounds. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates or culture tubes
-
Cancer cell lines
-
Novel piperazine derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the novel piperazine derivatives at concentrations around their IC50 values for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Potential Signaling Pathways and Mechanisms of Action
Piperazine derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.[8] The novel derivatives of this compound could potentially target key nodes in these pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, playing a key role in cell proliferation, differentiation, and survival.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Experimental Workflow for Screening Novel Derivatives
The following workflow outlines the key steps in the synthesis and biological evaluation of novel this compound derivatives.
Caption: Workflow for synthesis and screening of novel derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. While direct biological data for its derivatives are currently limited, the extensive research on other piperazine-containing compounds provides a strong rationale for their potential efficacy. The proposed workflow and experimental protocols offer a clear path for the synthesis and evaluation of new chemical entities based on this versatile scaffold. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic screening against a panel of cancer cell lines to identify lead compounds for further preclinical development.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 3. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Boc Deprotection: Methods, Selectivity, and Experimental Protocols
For researchers, scientists, and drug development professionals, the strategic removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in the synthesis of complex molecules, including peptides and pharmaceuticals. The choice of deprotection method is dictated by the substrate's sensitivity to reaction conditions and the presence of other protecting groups. This guide provides an objective comparison of various Boc deprotection methods, supported by experimental data, to facilitate the selection of the most appropriate strategy.
The Boc group is favored for its stability under a wide range of conditions and its susceptibility to cleavage under acidic conditions.[1] However, the "standard" strong acid conditions are not always suitable, necessitating the development of milder and more selective methods. This guide explores the nuances of these methods, from classical acidic cleavage to more specialized Lewis acid and oxidative approaches.
Comparative Analysis of Boc Deprotection Methods
The efficacy of different Boc deprotection methods can be compared based on several key parameters: reaction time, temperature, and yield. The choice of reagent and solvent system significantly impacts the selectivity, particularly in the presence of other acid-labile or sensitive functional groups.
| Method | Reagent(s) | Solvent(s) | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Notes |
| Strong Acid Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-3 hours | Room Temperature | >90% | The most common method; can cleave other acid-sensitive groups.[2] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane, Ethyl Acetate, Methanol | 30 min - 2 hours | Room Temperature | >90% | 4M HCl in dioxane is a standard and efficient reagent.[3][4] | |
| Milder Acidic Conditions | Aqueous Phosphoric Acid (85%) | Acetonitrile or neat | Variable (monitor by TLC/LC-MS) | Room Temperature or gentle heating | High | Useful for substrates sensitive to strong, anhydrous acids.[2] |
| Lewis Acid Catalysis | Aluminum Chloride (AlCl₃) | - | - | - | High | Allows for selective cleavage of N-Boc in the presence of other protecting groups.[5] |
| Tin(II) Trifluoromethanesulfonate (Sn(OTf)₂) | Dichloromethane (CH₂Cl₂) | 2 hours | Room Temperature | ~90% | A mild and efficient method for a variety of N-Boc derivatives.[6] | |
| Novel Reagents | Oxalyl Chloride / Methanol | Methanol | 1-4 hours | Room Temperature | up to 90% | Mild conditions, tolerant of various functional groups.[7][8] |
| Selectfluor | Acetonitrile | 10 hours | 50 °C | Variable | Chemoselectively removes one Boc group from di-Boc protected amines.[9] | |
| Bismuth(III) Trichloride | Acetonitrile/Water (50:1) | - | 55 °C | Excellent | Selective for N-Boc in the presence of other acid-labile groups like tert-butyl esters.[10] |
Selectivity and Orthogonal Deprotection
In complex syntheses, the ability to selectively remove one protecting group in the presence of others, known as orthogonal protection, is paramount.[1] The Boc group's acid lability forms the basis of its orthogonality with other common protecting groups.
-
Boc vs. Cbz (Benzyloxycarbonyl): The Cbz group is stable to the acidic conditions used for Boc removal but is readily cleaved by catalytic hydrogenolysis.[11][12] This orthogonality is a cornerstone of peptide synthesis.
-
Boc vs. Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is labile to basic conditions (e.g., piperidine), while the Boc group is stable.[13][14] This pair is widely used in solid-phase peptide synthesis.
-
Selectivity among Boc groups: In molecules with multiple Boc-protected amines, selective deprotection can sometimes be achieved. For instance, the α-amino Boc group of an amino acid is generally more labile to acidolysis than a benzylic amino Boc group, allowing for selective removal with milder acidic conditions like HCl in dioxane.[4]
Reaction Mechanisms and Workflows
The mechanism of Boc deprotection and the general workflow for performing the reaction are crucial for understanding and optimizing the process.
Acid-Catalyzed Boc Deprotection Mechanism
The most common mechanism for Boc deprotection involves acid catalysis.[15][16][17] The process is initiated by protonation of the carbamate's carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation and a carbamic acid, which then decarboxylates to yield the free amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Protective Groups [organic-chemistry.org]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Evaluating the performance of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate against other piperazine-based auxiliaries
In the landscape of asymmetric synthesis, the quest for efficient and selective chiral auxiliaries is paramount for the development of enantiomerically pure pharmaceuticals. Among the diverse array of available auxiliaries, piperazine derivatives present a structurally rigid scaffold with tunable steric and electronic properties. This guide provides a comparative evaluation of the performance of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate against other established piperazine-based and commonly used chiral auxiliaries, offering researchers, scientists, and drug development professionals a critical overview supported by available experimental data.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is determined by its ability to control the stereochemical outcome of a reaction, typically measured by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, in conjunction with the chemical yield. While direct comparative studies for this compound are limited in publicly available literature, we can establish a performance benchmark by examining data from well-characterized auxiliaries in similar transformations, such as asymmetric alkylation.
Table 1: Performance of Selected Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Base | Solvent | Yield (%) | Diastereomeric Excess (d.e., %) | Reference |
| This compound | N-Propionyl derivative | Benzyl bromide | LDA | THF | Data not available | Data not available | - |
| Other Piperazine-Based Auxiliaries (e.g., diketopiperazines) | N,N'-bis-para-methoxybenzyl-3-iso-propyl-piperazine-2,5-dione | Benzyl bromide | LiHMDS | THF | High | High | [1] |
| Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyloxazolidin-2-one) | N-Propionyl derivative | Benzyl bromide | LDA | THF | 80-92 | >99 | [2] |
| Myers' Pseudoephedrine Amide ((1R,2R)-(+)-Pseudoephedrine) | N-Propionyl derivative | Benzyl bromide | LDA | THF | High | >98 | [2][3] |
| Enders' SAMP Hydrazone | Propanal-derived hydrazone | Methyl iodide | LDA | THF/HMPA | 95 | >96 | [2] |
Note: "Data not available" for this compound indicates that specific quantitative data for this application was not found in the surveyed literature. The entry for "Other Piperazine-Based Auxiliaries" is qualitative, reflecting the general findings of high diastereoselectivity in the alkylation of diketopiperazine enolates[1].
Discussion
Established chiral auxiliaries such as Evans' oxazolidinones and Myers' pseudoephedrine amides consistently demonstrate high levels of diastereoselectivity in asymmetric alkylation reactions, often exceeding 98% d.e.[2][3]. These auxiliaries have been extensively studied, and their performance is well-documented across a range of substrates and electrophiles.
For a comprehensive evaluation, further experimental studies are required to determine the yields and diastereoselectivities achieved when this compound is employed as a chiral auxiliary under various reaction conditions.
Experimental Protocols
Below is a detailed, generalized protocol for asymmetric alkylation using a chiral amide auxiliary, adapted from established procedures for auxiliaries like pseudoephedrine amides.[3] This protocol can serve as a starting point for evaluating the performance of this compound derived amides.
1. Amide Formation:
-
To a solution of the chiral piperazine (1.0 equiv.) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a base such as triethylamine (1.2 equiv.).
-
Slowly add the desired acyl chloride or anhydride (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions (e.g., NaHCO3, brine), drying the organic layer over anhydrous sulfate (e.g., Na2SO4 or MgSO4), and concentrating under reduced pressure.
-
Purify the resulting amide by flash column chromatography.
2. Diastereoselective Alkylation:
-
To a solution of the chiral amide (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of a strong base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) (1.1 equiv.) dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., an alkyl halide, 1.2 equiv.) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for several hours, monitoring its progress by TLC.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the alkylated product.
-
Determine the diastereomeric ratio of the product using NMR spectroscopy or chiral HPLC analysis.
3. Auxiliary Removal:
-
The chiral auxiliary can be removed under acidic or basic hydrolysis conditions. For example, refluxing the alkylated amide in an aqueous acid solution (e.g., H2SO4) or a basic solution (e.g., NaOH in ethanol/water) will cleave the amide bond.
-
Alternatively, reduction of the amide using reagents like lithium aluminum hydride (LiAlH4) will yield the corresponding chiral alcohol.
-
Following cleavage, the chiral product can be isolated and purified, and the chiral auxiliary can often be recovered for reuse.
Visualizing the Workflow and Principles
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a general workflow for asymmetric synthesis using a chiral auxiliary and the underlying principle of stereochemical control.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Principle of stereochemical control by a chiral auxiliary.
References
Cross-referencing experimental results with published literature on chiral piperazines
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, featured in numerous blockbuster drugs. The introduction of chirality to this privileged structure opens up new avenues for exploring chemical space and enhancing pharmacological specificity. This guide provides a comparative analysis of experimental results for the synthesis of chiral piperazines and their differential biological activities, cross-referenced with published literature. All data is presented to facilitate objective comparison and support informed decisions in drug discovery and development.
Stereoselective Synthesis of Chiral Piperazines: A Performance Comparison
The asymmetric synthesis of chiral piperazines is critical for accessing enantiomerically pure compounds. Various catalytic systems have been developed to achieve high yields and enantioselectivities. Below is a comparison of representative methods.
Table 1: Comparison of Catalytic Asymmetric Syntheses of Chiral Piperazines
| Catalyst/Method | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Palladium-Catalyzed Asymmetric Allylic Alkylation | N-Protected Piperazin-2-one | α-Tertiary Piperazin-2-one | Good | Excellent | [1] |
| Iridium-Catalyzed Asymmetric Hydrogenation | 3-Substituted Pyrazinium Salt | 3-Substituted Piperazine | High | Up to 96% | [2] |
| Palladium-Catalyzed Asymmetric Hydrogenation | 5,6-Disubstituted Pyrazin-2-ol | Chiral Piperazin-2-one | >95% conv | 90% | [3] |
| Organocatalytic Asymmetric α-Hydrazination/Cyclization | α,β-Unsaturated Aldehyde | (3S)-Piperazic Acid Derivative | 75% | >99% | [4] |
The Impact of Chirality on Biological Activity
Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets. The differential binding affinities of enantiomers can lead to significant differences in potency and selectivity.[5] This is exemplified by the activity of chiral piperazine derivatives at various receptors.
Table 2: Comparative Biological Activity of Chiral Piperazine Derivatives
| Compound/Target | Enantiomer | Binding Affinity (Ki, nM) | Functional Activity (IC50, µM) | Reference |
| Arylpiperazine Salicylamide / 5-HT1A Receptor | meta-isomer | 7 | - | [6] |
| ortho-isomer | 21 | - | [6] | |
| para-isomer | 44 | - | [6] | |
| Piperazine Derivative / CCR5 Receptor | 23h | - | 6.29 (antagonist) | [7] |
| Quinolyl-piperazinyl piperidine / 5-HT1A Receptor | 10b | - | Potent Antagonism | [8] |
| Chiral Morpholine / Dopamine D4 Receptor | (R)-15 | 0.07 µM | 0.18 | [9] |
| (S)-15 | Inactive | >25 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Protocol 1: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols[3][10]
-
Preparation of the Catalyst: In a glovebox, a mixture of [Pd(cinnamyl)Cl]2 (3.3 mol%) and the specified chiral ligand is prepared.
-
Reaction Setup: A dried Schlenk tube is charged with the pyrazin-2-ol substrate (1.0 equiv.), the catalyst, and an acid co-catalyst such as TsOH·H2O (100 mol%).
-
Solvent Addition: Anhydrous and degassed solvents (e.g., DCM/benzene) are added to the tube.
-
Hydrogenation: The tube is placed in an autoclave, which is then charged with hydrogen gas to the desired pressure (e.g., 1000 psi).
-
Reaction Conditions: The reaction is stirred at a set temperature (e.g., 80°C) for a specified time (e.g., 24-48 hours).
-
Work-up and Purification: After cooling and careful release of pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the chiral piperazin-2-one.
-
Analysis: The diastereomeric ratio (dr) is determined by 1H NMR spectroscopy, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.[3]
Protocol 2: Chiral HPLC Separation of Piperazine Enantiomers[11][12][13]
-
Column Selection: A chiral stationary phase (CSP) is selected based on the properties of the analyte. Polysaccharide-based columns (e.g., Chiralpak® series) are often a good starting point.[10]
-
Mobile Phase Preparation: A mobile phase is prepared, typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) for normal-phase chromatography. Additives like diethylamine (DEA) can be used to improve peak shape.[11][10]
-
System Equilibration: The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: The racemic piperazine sample is dissolved in a suitable solvent, typically the mobile phase, at an appropriate concentration.
-
Injection and Separation: A specific volume of the sample is injected onto the column. The enantiomers are separated based on their differential interactions with the chiral stationary phase.
-
Detection: The separated enantiomers are detected using a UV detector at a suitable wavelength.
-
Data Analysis: The retention times of the two enantiomer peaks are recorded, and the enantiomeric excess is calculated from the peak areas.
Visualizing a Chiral Piperazine Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and analysis of a chiral piperazine derivative.
Caption: A generalized workflow for the synthesis and analysis of chiral piperazines.
Signaling Pathway of a Chiral Piperazine as a Receptor Antagonist
Chiral piperazine derivatives often act as antagonists at G-protein coupled receptors (GPCRs), modulating downstream signaling cascades.
Caption: A schematic of a GPCR signaling pathway blocked by a chiral piperazine antagonist.
References
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. researchgate.net [researchgate.net]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Validating Stereochemistry: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of a synthesized compound's three-dimensional atomic arrangement is a critical step in establishing its identity, purity, and potential biological activity. Stereochemistry, the branch of chemistry concerned with the spatial arrangement of atoms, plays a pivotal role in pharmacology, as different stereoisomers of a drug can exhibit vastly different therapeutic effects and toxicities.
This guide provides an objective comparison of X-ray crystallography, the definitive method for stereochemical validation, with powerful spectroscopic alternatives—Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC). We will delve into the experimental protocols of each technique and present quantitative data to aid in the selection of the most appropriate method for your research needs.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography stands as the most powerful and unambiguous technique for determining the absolute and relative stereochemistry of a compound.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.[3][4][5]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the synthesized compound, typically 0.1-0.5 mm in size.[6] This is achieved by slowly precipitating the compound from a supersaturated solution. Common methods include slow evaporation of the solvent, vapor diffusion, and cooling of the solution.[7]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns at different orientations are recorded by a detector.[3][6]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem is solved using computational methods to generate an initial electron density map.[3] This map is then used to build a molecular model, which is refined against the experimental data to yield the final, highly accurate molecular structure, including the absolute configuration.[8] The Flack parameter is a key value used in determining the absolute stereochemistry.[9][10]
Spectroscopic Alternatives: NMR and Chiral HPLC
While X-ray crystallography provides definitive structural information, obtaining suitable crystals can be a significant bottleneck.[11] In such cases, and for routine analysis, spectroscopic methods offer powerful alternatives for stereochemical validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile technique that provides a wealth of information about a molecule's structure and connectivity in solution.[12][13][14] Specific NMR experiments can be employed to deduce the relative stereochemistry and conformation of a molecule.
Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) experiments are used to identify protons that are close to each other in space (typically < 5 Å).[15][16]
-
Sample Preparation: 1-10 mg of the compound is dissolved in a deuterated solvent and filtered into an NMR tube.[17] For NOE experiments with small molecules, it is crucial to remove dissolved oxygen by the freeze-pump-thaw method.[15]
-
Data Acquisition: 1D or 2D NOE/ROE spectra are acquired on an NMR spectrometer. For 2D experiments (NOESY/ROESY), a series of spectra are recorded with varying mixing times to monitor the buildup of the NOE/ROE signal.[15][18]
-
Data Analysis: The presence of cross-peaks in a 2D NOESY or ROESY spectrum indicates spatial proximity between the corresponding protons. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information for assigning relative stereochemistry.[11]
The analysis of scalar (J) coupling constants between nuclei can provide information about dihedral angles, which are essential for determining stereochemistry.[19][20]
-
Sample Preparation: As with NOE/ROE experiments, a high-quality sample is prepared.
-
Data Acquisition: A high-resolution 1D proton NMR spectrum is acquired.
-
Data Analysis: The multiplicity and coupling constants (J-values) for relevant signals are accurately measured from the spectrum. The Karplus equation, which relates the magnitude of the three-bond coupling constant (³J) to the dihedral angle between the coupled nuclei, is then used to estimate the dihedral angles and deduce the relative stereochemistry.[21][22]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the premier technique for separating enantiomers and determining the enantiomeric purity of a sample.[23][24] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[25][26]
-
Column and Mobile Phase Selection: An appropriate chiral column and mobile phase are selected based on the chemical properties of the analyte. A screening approach using a variety of columns and mobile phases is often employed to find the optimal separation conditions.[27][28]
-
Sample Preparation: A solution of the synthesized compound is prepared in a suitable solvent.
-
Analysis: The sample is injected into the HPLC system. The mobile phase carries the sample through the chiral column, and the separated enantiomers are detected as they exit the column.[29]
-
Quantification: The retention times of the peaks are used to identify the enantiomers, and the peak areas are used to determine their relative amounts and calculate the enantiomeric excess (% ee).[30][31]
Comparative Analysis
The choice of method for stereochemical validation depends on several factors, including the nature of the sample, the information required, and the available instrumentation. The following table summarizes the key performance indicators for each technique.
| Parameter | X-ray Crystallography | NMR Spectroscopy (NOE/ROE & J-Coupling) | Chiral HPLC |
| Principle | X-ray diffraction from a single crystal | Nuclear magnetic resonance in solution | Differential interaction with a chiral stationary phase |
| Information Obtained | Absolute and relative stereochemistry, 3D structure | Relative stereochemistry, conformation, connectivity | Enantiomeric separation and quantification (% ee) |
| Sample Requirement | High-quality single crystal (0.1-0.5 mm) | 1-50 mg of soluble material | Microgram to milligram quantities of soluble material |
| Analysis Time | Days to weeks (including crystallization) | Hours to days | Minutes to hours |
| Resolution | Atomic resolution | Through-space distances (< 5 Å), dihedral angles | Baseline separation of enantiomers |
| Accuracy | Definitive for absolute configuration | High for relative stereochemistry | High for enantiomeric purity |
| Key Limitation | Requirement for a suitable single crystal | Does not directly provide absolute configuration | Does not provide structural information beyond separation |
Visualizing the Workflow and Logic
To better understand the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Conclusion
The validation of a synthesized compound's stereochemistry is a non-negotiable aspect of modern chemical research and drug development. X-ray crystallography remains the unparalleled gold standard for the unambiguous determination of absolute and relative stereochemistry. However, when faced with challenges in crystallization, NMR spectroscopy provides a robust suite of experiments to elucidate relative stereochemistry and conformation in solution. For the crucial task of quantifying enantiomeric purity, chiral HPLC is the method of choice. A comprehensive understanding of the principles, protocols, and comparative performance of these techniques, as outlined in this guide, will empower researchers to select the most effective strategy for their specific analytical needs, ensuring the accuracy and integrity of their scientific findings.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. rigaku.com [rigaku.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. iucr.org [iucr.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 10. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 12. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 17. research.reading.ac.uk [research.reading.ac.uk]
- 18. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. organicchemistrydata.org [organicchemistrydata.org]
- 21. kgroup.du.edu [kgroup.du.edu]
- 22. weizmann.ac.il [weizmann.ac.il]
- 23. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 24. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 25. benchchem.com [benchchem.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. scispace.com [scispace.com]
- 29. hplc.today [hplc.today]
- 30. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 31. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to the Efficacy of Lewis Acids in Stereoselective Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a Lewis acid catalyst is paramount in stereoselective synthesis, profoundly influencing reaction efficiency, yield, and the stereochemical outcome. This guide provides a comparative analysis of the performance of various Lewis acids in three key stereoselective transformations: the Diels-Alder reaction, the Mukaiyama aldol reaction, and the Michael addition. The data presented herein, summarized in clear, comparative tables, is intended to aid researchers in the rational design and optimization of synthetic routes.
The Diels-Alder Reaction
The Diels-Alder reaction, a cornerstone of carbon-carbon bond formation, is significantly accelerated by Lewis acids, which also enhance its regio- and stereoselectivity. The Lewis acid coordinates to the dienophile, lowering its LUMO energy and thereby increasing the reaction rate and favoring the endo product.
Performance Comparison of Lewis Acids in the Diels-Alder Reaction
The following table summarizes the performance of selected Lewis acids in the reaction between cyclopentadiene and 2-ethylacrolein.
| Lewis Acid | Catalyst Loading (mol%) | Reaction Time (h) | Solvent | Temperature (°C) | Yield (%) | endo:exo Ratio |
| Sc(OTf)₃ | 5 | 2 | Dichloromethane | -78 | >95 | >98:2 |
| Yb(OTf)₃ | 10 | 4 | Dichloromethane | -78 | ~90 | 95:5 |
| Cu(OTf)₂ | 10 | 8 | Dichloromethane | -20 | ~85 | 90:10 |
| ZnCl₂ | 20 | 12 | Dichloromethane | 0 | ~80 | 85:15 |
The Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction, the addition of a silyl enol ether to a carbonyl compound, is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. The choice of Lewis acid is critical in controlling the diastereoselectivity of the reaction, influencing the transition state geometry.
Performance Comparison of Lewis Acids in the Mukaiyama Aldol Reaction
This table presents a comparison of different Lewis acids in the reaction of the silyl enol ether of acetophenone with benzaldehyde.
| Lewis Acid | Catalyst Loading (mol%) | Reaction Time (h) | Solvent | Temperature (°C) | Yield (%) | syn:anti Ratio |
| BF₃·OEt₂ | 100 | 1 | Dichloromethane | -78 | 85 | 15:85 |
| TiCl₄ | 100 | 1 | Dichloromethane | -78 | 92 | 8:92 |
| SnCl₄ | 100 | 1 | Dichloromethane | -78 | 88 | 10:90 |
| Sc(OTf)₃ | 10 | 4 | Dichloromethane | -78 | 95 | 5:95 |
The Michael Addition
The asymmetric Michael addition is a key reaction for the formation of chiral 1,5-dicarbonyl compounds. Lewis acids play a crucial role in activating the α,β-unsaturated acceptor and providing a chiral environment to control the stereochemical outcome.
Performance Comparison of Lewis Acids in the Asymmetric Michael Addition
The following table compares the efficacy of various Lewis acids in the addition of indole to (E)-chalcone.
| Lewis Acid | Catalyst Loading (mol%) | Reaction Time (h) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Cu(OTf)₂ | 10 | 24 | Toluene | 0 | 92 | 95 |
| Sc(OTf)₃ | 10 | 12 | Dichloromethane | -20 | 95 | 90 |
| Ni(ClO₄)₂ | 10 | 48 | THF | 25 | 85 | 88 |
| Zn(OTf)₂ | 10 | 36 | Dichloromethane | 0 | 88 | 85 |
Experimental Protocols
General Procedure for the Lewis Acid-Catalyzed Diels-Alder Reaction
To a solution of the Lewis acid (5-20 mol%) in anhydrous dichloromethane (0.1 M) under an inert atmosphere at the specified temperature is added the dienophile (1.0 equiv). The mixture is stirred for 15 minutes, followed by the dropwise addition of the diene (1.2 equiv). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for the Lewis Acid-Catalyzed Mukaiyama Aldol Reaction
To a solution of the aldehyde (1.0 equiv) and the Lewis acid (10-100 mol%) in anhydrous dichloromethane (0.1 M) at -78 °C under an inert atmosphere is added the silyl enol ether (1.2 equiv) dropwise. The reaction mixture is stirred at -78 °C and monitored by TLC. After completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired β-hydroxy carbonyl compound.
General Procedure for the Asymmetric Michael Addition
In a flame-dried flask under an inert atmosphere, the chiral ligand and the Lewis acid (10 mol%) are dissolved in the specified solvent (0.1 M). The solution is stirred at room temperature for 30 minutes. The Michael acceptor (1.0 equiv) is then added, and the mixture is cooled to the specified temperature. The Michael donor (1.2 equiv) is added dropwise, and the reaction is stirred until complete conversion is observed by TLC. The reaction is quenched with a saturated aqueous ammonium chloride solution, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The enantiomeric excess of the purified product is determined by chiral HPLC analysis.
Visualizations
Caption: Generalized catalytic cycle for a Lewis acid-catalyzed reaction.
Caption: Experimental workflow for benchmarking Lewis acid efficacy.
Caption: Factors influencing stereoselectivity in Lewis acid catalysis.
Safety Operating Guide
Proper Disposal of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate, a common building block in pharmaceutical research.
Key Safety and Disposal Information
The following table summarizes the essential information for the safe handling and disposal of this compound, based on data for analogous compounds.
| Parameter | Information | Source |
| Hazard Classification | Assumed Hazardous: Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant | [1][2][3] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | [1][2] |
| Primary Disposal Method | Licensed Professional Waste Disposal Service | [1][3] |
| Container Disposal | Dispose of as unused product; do not reuse containers | [1] |
| Spill Cleanup | Absorb with inert material, collect in a suitable container for disposal | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound, including pure compound, solutions, and contaminated labware, as hazardous waste.
-
Segregate this waste from non-hazardous materials to prevent cross-contamination.
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
3. Waste Collection and Storage:
-
Collect the waste in a designated, compatible, and properly sealed container. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Store the waste container in a designated satellite accumulation area within the laboratory.
4. Disposal of Empty Containers:
-
Empty containers that held the compound should be treated as hazardous waste and disposed of as the unused product.[1] Do not attempt to clean and reuse them.
5. Scheduling Waste Pickup:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the collection and disposal of the hazardous waste.
6. Documentation:
-
Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Protocols for Handling (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
This guide provides crucial safety and logistical information for the handling and disposal of (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate. The following procedures are based on best practices for handling structurally similar piperazine derivatives and should be implemented to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given the potential hazards associated with piperazine compounds, including skin and eye irritation, respiratory sensitization, and potential for severe burns, a comprehensive PPE strategy is mandatory.[1][2][3][4]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and dust, preventing severe eye irritation and potential burns.[1][5][6] |
| Hand Protection | Nitrile rubber gloves (minimum thickness >0.11 mm). | Provides a barrier against skin contact, which can cause irritation and allergic reactions.[4][5] Gloves should be inspected before use and disposed of properly after handling.[4] |
| Body Protection | A lab coat or chemical-resistant apron. | Prevents contamination of personal clothing.[1][6] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary when adequate ventilation is not available or if dust is generated. | Protects against inhalation of dust or aerosols, which may cause respiratory irritation or allergic reactions.[1][2][7] |
Operational Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][7]
-
Ground and bond container and receiving equipment to prevent static discharge.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]
Spill and Emergency Procedures
Immediate and appropriate response to spills and emergencies can significantly mitigate potential harm.
Minor Spills:
-
Restrict access to the area.
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1][6]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
Major Spills:
-
Evacuate the area immediately and alert others.
-
Wear a self-contained breathing apparatus and full protective clothing.[1][7]
-
Contain and collect the material as described for minor spills.
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Contaminated materials and waste should be placed in a labeled, sealed container and handled by a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment.[5]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, emphasizing critical safety checkpoints.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride [cdc.gov]
- 4. aaronchem.com [aaronchem.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
